Vinleurosine sulfate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C46H58N4O13S |
|---|---|
Molekulargewicht |
907.0 g/mol |
IUPAC-Name |
methyl (13S,15R,16S,18S)-13-[(1R,9R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |
InChI |
InChI=1S/C46H56N4O9.H2O4S/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4)/t27-,36+,37-,38-,39-,42-,43+,44-,45+,46+;/m1./s1 |
InChI-Schlüssel |
OREMAKNOJRHDJT-XPUORKJSSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Vinleurosine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinleurosine (B1683062) sulfate (B86663), a dimeric indole (B1671886) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a member of the vinca (B1221190) alkaloid family of antineoplastic agents.[1][2] Like other compounds in its class, its primary mechanism of action centers on the disruption of microtubule dynamics, a critical process for cell division. This guide provides a detailed examination of the molecular interactions and cellular consequences of vinleurosine sulfate, offering insights for researchers and professionals in drug development. While specific quantitative data for this compound is limited in publicly available literature, this document will draw upon the well-established mechanisms of closely related vinca alkaloids to provide a comprehensive understanding.
Core Mechanism of Action: Disruption of Microtubule Dynamics
The cytotoxic effects of this compound are primarily attributed to its interaction with tubulin, the fundamental protein subunit of microtubules.[3] This interaction leads to a cascade of events culminating in cell cycle arrest and apoptosis.[4]
Binding to the Vinca Domain on β-Tubulin
This compound binds to a specific site on the β-tubulin subunit, known as the Vinca domain.[3][4] This binding site is distinct from those of other microtubule-targeting agents like taxanes and colchicine (B1669291). The Vinca domain is located at the interface between two αβ-tubulin heterodimers, and the binding of a vinca alkaloid at this site favors a curved tubulin conformation.[4][5] This conformational preference is crucial as it prevents the proper assembly of tubulin dimers into straight protofilaments, which are the building blocks of microtubules.
Inhibition of Microtubule Polymerization
By binding to tubulin, this compound effectively inhibits the polymerization of microtubules.[6] This disruption of microtubule assembly is a key aspect of its antimitotic activity. At higher concentrations, vinca alkaloids can lead to the depolymerization of existing microtubules.
Suppression of Microtubule Dynamics
Even at low concentrations, this compound can suppress the dynamic instability of microtubules. Dynamic instability is the process of alternating phases of microtubule growth (polymerization) and shrinkage (depolymerization), which is essential for the proper functioning of the mitotic spindle during cell division. By suppressing these dynamics, this compound "freezes" the microtubules, rendering them dysfunctional.
Cellular Consequences of Microtubule Disruption
The interference with microtubule function by this compound triggers a series of cellular responses that ultimately lead to the death of rapidly dividing cancer cells.
Mitotic Arrest at the G2/M Phase
The disruption of the mitotic spindle, a structure composed of microtubules that is essential for chromosome segregation, leads to the activation of the spindle assembly checkpoint. This results in the arrest of the cell cycle at the metaphase of mitosis (M phase), preventing the cell from completing division.[6]
Induction of Apoptosis
Prolonged mitotic arrest is a potent trigger for apoptosis, or programmed cell death. The inability of the cell to complete mitosis initiates a signaling cascade that culminates in the activation of caspases, a family of proteases that execute the apoptotic program.[7] Key players in this process include the activation of effector caspases like caspase-3.
Quantitative Data on Vinca Alkaloid Activity
| Vinca Alkaloid | Target | Assay | IC50 | Kd (app) | Cell Line/System | Reference |
| Vinblastine | Tubulin | Tubulin Polymerization | ~0.2 µM | - | Bovine Brain Tubulin | [8] |
| Vincristine | Tubulin | Tubulin Polymerization | ~0.2 µM | - | Bovine Brain Tubulin | [8] |
| Vinorelbine | Tubulin | Tubulin Polymerization | ~0.3 µM | - | Bovine Brain Tubulin | [8] |
| Podophyllotoxin | Tubulin | MDL Displacement | - | ~0.5 µM | Bovine Brain Tubulin | [8][9] |
| Nocodazole | Tubulin | MDL Displacement | - | ~1 µM | Bovine Brain Tubulin | [8] |
Note: IC50 and Kd values can vary depending on the specific experimental conditions and cell lines used.
Detailed Experimental Protocols
The following protocols describe the key experiments used to elucidate the mechanism of action of this compound and other vinca alkaloids.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.[10][11][12][13]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compound (this compound) and controls (e.g., paclitaxel (B517696) as a polymerization promoter, colchicine as an inhibitor)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a tubulin polymerization mix on ice by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
Reconstitute lyophilized tubulin in the polymerization mix to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer.
-
In a pre-warmed 96-well plate, add the compound dilutions.
-
To initiate the reaction, add the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the curves of treated samples to the vehicle control to determine the inhibitory effect.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[14][15][16][17]
Materials:
-
Cultured cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer.
-
Data Analysis: The DNA content will be represented in a histogram. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have DNA content between 2N and 4N. Analyze the percentage of cells in each phase to determine the cell cycle arrest.
Apoptosis Detection by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21][22]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[23][24][25][26][27]
Materials:
-
Treated and untreated cells
-
Cell lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Lyse the treated and untreated cells using the cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity. Compare the activity in treated samples to the untreated control.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle arrest by flow cytometry.
Logical Relationship of Apoptosis Assays
Caption: Logical relationship of key events and assays in apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. Antitumor Activity of Vinflunine: Effector Pathways and Potential for Synergies [ouci.dntb.gov.ua]
- 8. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. In vitro tubulin polymerization assay [bio-protocol.org]
- 12. In vitro tubulin polymerization assay [bio-protocol.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. kumc.edu [kumc.edu]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. caspase3 assay [assay-protocol.com]
- 25. mpbio.com [mpbio.com]
- 26. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]
- 27. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
Vinleurosine Sulfate: A Technical Guide to its Discovery, Origin, and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinleurosine (B1683062), a dimeric catharanthus alkaloid, is a member of the Vinca alkaloid family of antineoplastic agents.[1][2] This technical guide provides a comprehensive overview of the discovery, origin, and core scientific principles of vinleurosine sulfate (B86663). It details the isolation and purification methodologies from its natural source, Catharanthus roseus, presents available quantitative data on its biological activity and toxicity, and elucidates its mechanism of action through relevant signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of Vinca alkaloids and related chemotherapeutic agents.
Discovery and Origin
Vinleurosine, originally named leurosine, was discovered in the 1950s during systematic screening of the medicinal plant Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle.[3][4] This research, pioneered by scientists including Gordon H. Svoboda, was initially aimed at identifying oral insulin (B600854) substitutes but serendipitously revealed the potent oncolytic properties of extracts from the plant.[3][5] This led to the isolation of several dimeric indole (B1671886) alkaloids, including the now widely used chemotherapeutic agents vinblastine (B1199706) and vincristine (B1662923), as well as vinleurosine.[6] Vinleurosine is structurally closely related to vinblastine and is considered one of the four major Vinca alkaloids of clinical interest.[5] It is biosynthesized in the plant through the coupling of the monomeric alkaloids catharanthine (B190766) and vindoline.[4]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C46H56N4O9 · H2SO4 | [7] |
| Molecular Weight | 907.0 g/mol | [7] |
| CAS Number | 54081-68-4 | [7] |
| Appearance | Solid | |
| Purity | ≥95% (commercially available) | [7] |
Biological Activity and Toxicity
In Vitro Cytotoxicity
Vinleurosine, like other Vinca alkaloids, exhibits cytotoxic activity against various cancer cell lines. This activity is primarily attributed to its ability to interfere with microtubule function, leading to cell cycle arrest and apoptosis.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Human Breast Cancer | 0.73–10.67 (range for leurosine and related compounds) | [1] |
Note: The provided IC50 range is for a group of dimeric indole alkaloids from C. roseus, including leurosine.
In Vivo Antineoplastic Activity
Early studies demonstrated the in vivo efficacy of vinleurosine in murine cancer models.
| Cancer Model | Animal Model | Activity | Reference |
| P-388 Lymphocytic Leukemia | Mouse | Significant | [8] |
| B-16 Melanoma | Mouse | Active (for Leurosine-N'b-oxide) | [8] |
Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Vincristine Sulfate | Mouse | Intravenous | 1.7 mg/kg | [9] |
| Vincristine Sulfate | Rat | Oral | > 5 mg/kg | [10][11] |
| Vincristine Sulfate | Rat | Intravenous | 1.01 mg/kg | [10] |
Note: This data is for vincristine sulfate and should be used as a reference for the potential toxicity of vinleurosine sulfate with caution.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound, characteristic of Vinca alkaloids, is the disruption of microtubule dynamics. By binding to β-tubulin, it inhibits the polymerization of tubulin into microtubules.[12] This interference with microtubule function has profound effects on dividing cells, leading to:
-
Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, causing the cells to arrest in the G2/M phase of the cell cycle.[13][14]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[15][16]
The apoptotic signaling cascade initiated by vinleurosine is complex and involves the activation of a series of caspases. While the specific pathway for vinleurosine is not fully elucidated, studies on the closely related vincristine suggest a mitochondrial-controlled pathway.[15]
Caption: Proposed apoptotic signaling pathway of this compound.
Experimental Protocols
Extraction of Total Alkaloids from Catharanthus roseus
This protocol is a generalized method for the extraction of Vinca alkaloids.
Caption: General workflow for the extraction of total alkaloids.
Methodology:
-
Extraction: The dried and powdered leaves of Catharanthus roseus are extracted with water acidified to a pH of 3-4 with a dilute acid such as acetic acid. This protonates the alkaloids, rendering them water-soluble.
-
Basification: The aqueous extract is then treated with a concentrated base, for example, ammonium (B1175870) hydroxide, to raise the pH to 6-7. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Solvent Extraction: The basified aqueous phase is extracted with a water-immiscible organic solvent like dichloromethane (B109758) (CH2Cl2).
-
Concentration: The organic solvent containing the alkaloids is evaporated under reduced pressure to yield a residue of the total alkaloid mixture.
Purification of Vinleurosine by High-Performance Liquid Chromatography (HPLC)
This is a representative protocol for the purification of Vinca alkaloids. Specific parameters may need optimization for vinleurosine.
Caption: Workflow for HPLC purification of vinleurosine.
Methodology:
-
Sample Preparation: Dissolve the total alkaloid mixture in a suitable solvent, typically the initial mobile phase composition.
-
Chromatographic System:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength around 290 nm is suitable for Vinca alkaloids.[2]
-
-
Purification: The sample is injected into the HPLC system. The gradient is run to separate the different alkaloids. Fractions are collected as they elute from the column.
-
Analysis and Pooling: The collected fractions are analyzed by analytical HPLC to determine which contain the desired compound. Fractions containing pure vinleurosine are pooled.
-
Solvent Removal: The solvent is removed from the pooled fractions, typically by rotary evaporation or lyophilization, to yield the purified vinleurosine.
-
Salt Formation: To obtain this compound, the purified vinleurosine base is dissolved in a suitable solvent and treated with a stoichiometric amount of sulfuric acid, followed by crystallization or precipitation.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are essential techniques for the structural confirmation of this compound.
-
NMR Spectroscopy: 1H and 13C NMR are used to elucidate the complex structure of the dimeric alkaloid. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are necessary for complete assignment of the proton and carbon signals.[17]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the molecule's structure, aiding in its identification.[17]
Conclusion
This compound, a naturally derived Vinca alkaloid from Catharanthus roseus, represents an important molecule in the landscape of cancer chemotherapy. Its discovery was a landmark in the field of natural product drug discovery. While not as widely used as its counterparts vinblastine and vincristine, its study continues to provide valuable insights into the mechanism of action of microtubule-targeting agents. Further research to fully characterize its activity across a broader range of cancer types and to optimize its therapeutic index could reveal new clinical applications for this potent antineoplastic agent. This guide provides a foundational technical overview to support such ongoing and future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Leurosine | C46H56N4O9 | CID 259898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. princeton.edu [princeton.edu]
- 4. Catharanthus roseus - Wikiwand [wikiwand.com]
- 5. utppublishing.com [utppublishing.com]
- 6. Antitumor principles derived from Vinca rosea Linn. I. Vincaleukoblastine and leurosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. Catharanthus alkaloids, XXXVIII. Confirming structural evidence and antineoplastic activity of the bisindole alkaloids leurosine-N'b-oxide (pleurosine), roseadine and vindolicine from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Cell cycle effects of vinflunine, the most recent promising Vinca alkaloid, and its interaction with radiation, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Cycle-Dependent Mechanisms Underlie Vincristine-Induced Death of Primary Acute Lymphoblastic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical Effects of Vinleurosine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-neoplastic agents derived from the Madagascar periwinkle, Catharanthus roseus. Like other members of its class, including vinblastine (B1199706) and vincristine, vinleurosine sulfate exerts its cytotoxic effects primarily by interfering with microtubule dynamics, which are critical for cell division and other essential cellular processes. This technical guide provides an in-depth overview of the core biochemical effects of this compound, with a focus on its interaction with tubulin, impact on the cell cycle, and induction of apoptosis. While specific quantitative data for this compound is limited in publicly available literature, this guide incorporates representative data from closely related and well-studied vinca alkaloids to provide a comprehensive understanding of its mechanism of action.
Interaction with Tubulin and Disruption of Microtubule Dynamics
The primary molecular target of this compound is tubulin, the heterodimeric protein subunit of microtubules. By binding to tubulin, this compound disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, a process essential for the formation and function of the mitotic spindle during cell division.
Mechanism of Action at the Molecular Level
This compound binds to the β-tubulin subunit at a specific site known as the vinca domain. This binding event inhibits the polymerization of tubulin dimers into microtubules. At higher concentrations, it can induce the depolymerization of existing microtubules. This disruption of microtubule dynamics leads to the dissolution of the mitotic spindle, causing cells to arrest in the M phase of the cell cycle.
Quantitative Effects on Microtubule Dynamics
| Parameter | Control | 3.2 nM Vinblastine | 32 nM Vinblastine |
| Growth Rate (µm/min) | 7.3 ± 2.5 | 4.8 ± 1.8 | 3.5 ± 1.4 |
| Shortening Rate (µm/min) | 17.1 ± 5.0 | 12.0 ± 4.1 | 7.2 ± 2.6 |
| Catastrophe Frequency (events/s) | 0.019 ± 0.008 | 0.009 ± 0.005 | 0.005 ± 0.003 |
| Dynamicity (µm/s) | 0.28 ± 0.08 | 0.15 ± 0.06 | 0.07 ± 0.04 |
Data presented are representative of the effects of vinblastine and should be considered as an approximation for this compound's activity.
Cell Cycle Arrest
The disruption of microtubule dynamics by this compound directly leads to the activation of the spindle assembly checkpoint (SAC). This crucial cellular surveillance mechanism halts the cell cycle at the metaphase-anaphase transition until all chromosomes are properly attached to the mitotic spindle. Prolonged activation of the SAC due to persistent microtubule disruption ultimately triggers apoptotic pathways.
G2/M Phase Arrest
Treatment of cancer cells with vinca alkaloids, including by inference this compound, results in a significant accumulation of cells in the G2/M phase of the cell cycle. This can be quantitatively assessed by flow cytometry analysis of cellular DNA content.
Vinleurosine Sulfate: A Technical Guide to its Antineoplastic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antineoplastic properties of vinleurosine (B1683062) sulfate, a vinca (B1221190) alkaloid derived from the Madagascar periwinkle, Catharanthus roseus.[1][2] While less common in clinical use than its counterparts, vincristine (B1662923) and vinblastine, vinleurosine has demonstrated antitumor activity and serves as an important compound in the study of microtubule-targeting agents.[3] This document details its mechanism of action, summarizes preclinical and clinical data, provides detailed experimental protocols, and visualizes key pathways and workflows.
Mechanism of Action: Microtubule Destabilization and Apoptotic Induction
The primary antineoplastic mechanism of vinleurosine sulfate, consistent with other vinca alkaloids, is the disruption of microtubule dynamics, which are critical for cell division.[1][4]
1.1 Inhibition of Tubulin Polymerization
Vinleurosine binds to β-tubulin subunits, preventing their polymerization into microtubules.[5] This action effectively suppresses the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle during the M-phase of the cell cycle.[4][6] The inability to form a proper mitotic spindle prevents chromosome segregation, leading to cell cycle arrest in metaphase.[4]
References
- 1. Ethnopharmacological review of vinca plant for anticancer activity - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. ijrpr.com [ijrpr.com]
- 3. scispace.com [scispace.com]
- 4. Mechanism of inhibition of cell proliferation by Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Vinleurosine Sulfate: A Technical Guide to its Microtubule Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid derived from Catharanthus roseus, is a potent antineoplastic agent that functions as a microtubule inhibitor. Like other members of its class, including vinblastine (B1199706) and vincristine (B1662923), vinleurosine disrupts the dynamic instability of microtubules, essential components of the cytoskeleton. This interference with microtubule function leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the microtubule inhibitor activity of vinleurosine sulfate, including its mechanism of action, quantitative data on its biological effects (with comparative data from other vinca alkaloids), detailed experimental protocols for its characterization, and a visual representation of the key signaling pathways involved. While specific quantitative data for this compound is limited in recent literature, this guide leverages data from closely related and well-studied vinca alkaloids to provide a thorough understanding of its expected activity.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to β-tubulin, a subunit of the αβ-tubulin heterodimers that polymerize to form microtubules.[1] This binding occurs at the "vinca domain," located at the plus end of the microtubule.[2] The binding of this compound to tubulin has two primary consequences:
-
Inhibition of Polymerization: At higher concentrations, this compound prevents the addition of new tubulin dimers to the growing end of the microtubule, thereby inhibiting microtubule polymerization.[2]
-
Suppression of Microtubule Dynamics: At lower, clinically relevant concentrations, this compound suppresses the dynamic instability of microtubules. This involves a reduction in both the growth (polymerization) and shortening (depolymerization) rates of microtubules, leading to a state of kinetic stabilization.[1]
The disruption of microtubule dynamics has profound effects on cellular processes, most notably mitosis. The proper formation and function of the mitotic spindle, which is composed of microtubules, is essential for chromosome segregation during cell division. By interfering with spindle microtubule dynamics, this compound activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[2] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[1]
Quantitative Data
Due to the limited availability of recent quantitative data specifically for this compound, this section presents comparative data for the well-characterized vinca alkaloids, vinblastine and vincristine. This information provides a valuable reference for the expected potency and effects of this compound.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth. The following table summarizes the IC50 values for vinblastine and vincristine in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and assay method used.[3]
| Cell Line | Cancer Type | Vinblastine IC50 (nM) | Vincristine IC50 (nM) | Reference |
| L1210 | Murine Leukemia | 4.0 | 4.4 | [4] |
| HL-60 | Human Promyelocytic Leukemia | 5.3 | 4.1 | [4] |
| HeLa | Human Cervical Cancer | 2.6 | 1.4 | [4] |
| B16 | Murine Melanoma | 9 (relative potency) | - | [5] |
| L-cells | Murine Fibroblasts | ~40 | >40 (less potent) | [5] |
| CEM | Human Lymphoblastoid Leukemia | - | ~10-100 (for 50% growth reduction) | [6] |
Effects on Microtubule Dynamics
The following table summarizes the quantitative effects of vinblastine on the dynamic instability of microtubules in living cells, providing an indication of the expected effects of this compound.
| Parameter | Control | 32 nM Vinblastine | Reference |
| Growth Rate (µm/min) | 7.3 ± 2.6 | 3.6 ± 1.5 | [3][7] |
| Shortening Rate (µm/min) | 17.2 ± 5.6 | 7.9 ± 3.4 | [3][7] |
| Catastrophe Frequency (events/min) | 0.9 ± 0.4 | 0.3 ± 0.2 | [3][7] |
| Dynamicity (µm/min) | 29.8 | 7.4 (75% reduction) | [3][7] |
| Time in Pause (%) | 31 ± 14 | 62 ± 13 | [3][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the microtubule inhibitor activity of this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[2]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 10% glycerol. Keep the solution on ice.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO).
-
Initiate polymerization by adding 100 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Record the absorbance at 340 nm every 60 seconds for 60 minutes.
-
The extent of polymerization is proportional to the increase in absorbance. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the effects of this compound on the microtubule network within cells.[8]
Materials:
-
HeLa cells (or other suitable cell line)
-
Glass coverslips
-
24-well plate
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI solution (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed HeLa cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with desired concentrations of this compound (e.g., 10 nM, 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the percentage of cells in each phase of the cell cycle, allowing for the detection of G2/M arrest induced by this compound.[6]
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells (using trypsin for adherent cells) and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line
-
96-well plate
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance. Calculate the IC50 value from the dose-response curve.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect and quantify the expression of key proteins involved in the apoptotic signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-JNK, anti-phospho-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare protein lysates from cells treated with this compound and control cells.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the microtubule inhibitor activity of this compound.
Conclusion
This compound is a potent microtubule inhibitor with a mechanism of action consistent with other vinca alkaloids. By disrupting microtubule dynamics, it induces mitotic arrest and subsequent apoptosis in cancer cells. While specific quantitative data for this compound is not as abundant as for other members of its class, the provided comparative data and detailed experimental protocols offer a robust framework for its investigation and characterization. The elucidation of the precise signaling pathways activated by this compound remains an area for further research, which will be crucial for optimizing its therapeutic use and for the development of novel combination therapies. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of this compound.
References
- 1. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effect of valorphin in vitro and in vivo: combined action with cytostatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cell lines ic50: Topics by Science.gov [science.gov]
- 7. protocols.io [protocols.io]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
Vinleurosine Sulfate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and mechanism of action of vinleurosine (B1683062) sulfate (B86663). The information is curated to support research and development efforts in oncology and related fields.
Core Chemical and Physical Data
Vinleurosine sulfate is a dimeric indole (B1671886) alkaloid derived from the Madagascar periwinkle, Catharanthus roseus. It is a salt of the vinca (B1221190) alkaloid vinleurosine and sulfuric acid. As an antineoplastic agent, it functions by disrupting microtubule formation, a critical process for cell division.
Chemical Structure and Formula
The chemical structure of the vinleurosine cation is complex, featuring two interconnected indole and dihydroindole ring systems. The sulfate salt typically involves two vinleurosine molecules per sulfate ion.
-
Chemical Formula: C₄₆H₅₆N₄O₉ · H₂SO₄[1]
-
Alternative Formula: (C₄₆H₅₆N₄O₉)₂ · H₂SO₄
-
CAS Number: 54081-68-4[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 907.04 g/mol | [1] |
| Purity (Typical) | ≥95% | LKT Labs |
| HPLC-UV Linear Range | 28.6 - 2860 ng/mL (for Vincristine) | BenchChem[2] |
| UPLC-MS/MS Linear Range | 1.0 - 250 ng/mL (for Vincristine) | BenchChem[2] |
| HPLC-UV LLOQ | 28.6 ng/mL (for Vincristine) | BenchChem[2] |
| UPLC-MS/MS LLOQ | 0.670 ng/mL (for Vincristine) | BenchChem[2] |
LLOQ: Lower Limit of Quantification
Mechanism of Action: Microtubule Disruption
This compound, like other vinca alkaloids, exerts its cytotoxic effects by interfering with the dynamics of microtubules. This disruption ultimately leads to mitotic arrest and apoptosis in rapidly dividing cells, particularly cancer cells.
The process begins with the binding of vinleurosine to β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules. This binding inhibits the assembly of tubulin into microtubules. The absence of functional microtubules prevents the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis. Consequently, the cell cycle is arrested at the metaphase, triggering pathways that lead to programmed cell death.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis and purification of this compound, adapted from established procedures for closely related vinca alkaloids.
High-Performance Liquid Chromatography (HPLC) for Quantification in Plasma
This protocol is adapted from a validated method for vincristine (B1662923) sulfate and is suitable for pharmacokinetic studies.
-
Instrumentation: HPLC system with UV detection.
-
Column: C18 reversed-phase column (e.g., 200 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of 0.02 M sodium dihydrogen phosphate (B84403) and methanol (B129727) (36:64, v/v), with the pH adjusted to 4.7.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV absorbance at 276 nm.[3]
-
Internal Standard: Vinblastine sulfate.[3]
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 600 µL of a 3:2 mixture of zinc sulfate (15% w/v) and acetonitrile.
-
Vortex for 10 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for injection.
-
-
Quantification: Generate a calibration curve using standards of known concentrations. The curve should be linear over the expected concentration range of the samples (e.g., 0.05-5.0 µg/mL).[3]
Purification by Column Chromatography and Recrystallization
This protocol provides a general framework for the purification of vinleurosine from a crude extract.
-
Chromatography:
-
Dissolve the crude alkaloid mixture in a minimal amount of a suitable solvent, such as a 1:1 mixture of benzene (B151609) and chloroform.
-
Load the dissolved sample onto a chromatography column packed with alumina (B75360) (Al₂O₃) that has been partially inactivated with water.
-
Elute the column with the same solvent mixture used for dissolution.
-
Collect fractions and monitor the separation using an appropriate analytical technique (e.g., TLC or HPLC).
-
Combine the fractions containing the desired compound.
-
-
Recrystallization:
-
Evaporate the solvent from the combined fractions to dryness.
-
Dissolve the residue in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (e.g., for 16 hours) to promote crystallization.
-
Filter the solution to collect the purified crystals of vinleurosine.
-
To obtain the sulfate salt, the purified vinleurosine base can be dissolved in a suitable solvent like acetonitrile, and a stoichiometric amount of sulfuric acid in an aqueous or ethanolic solution is added dropwise with stirring to precipitate the sulfate salt.
-
References
Guide Technique Détaillé sur les Premiers Essais Cliniques du Sulfate de Vinleurosine
Public Cible : Chercheurs, scientifiques et professionnels du développement de médicaments.
Ce document fournit un aperçu technique approfondi des premières études cliniques sur le sulfate (B86663) de vinleurosine (B1683062), un alcaloïde de la pervenche, en se concentrant sur les données quantitatives, les protocoles expérimentaux et les mécanismes d'action fondamentaux.
Introduction
Le sulfate de vinleurosine, également connu sous le nom de leurosine, est un alcaloïde extrait de la pervenche de Madagascar (Catharanthus roseus). Il appartient à la même famille que d'autres agents chimiothérapeutiques importants tels que la vinblastine (B1199706) et la vincristine. Les premières recherches cliniques ont cherché à déterminer son efficacité et son profil de sécurité en tant qu'agent antinéoplasique. Ce guide se concentre sur les données fondamentales issues des premiers essais cliniques, qui ont jeté les bases de la compréhension de ce composé.
Mécanisme d'Action : Perturbation des Microtubules
Comme les autres alcaloïdes de la pervenche, le sulfate de vinleurosine exerce son effet cytotoxique principalement en interagissant avec la tubuline, la protéine sous-unitaire des microtubules.[1][2] Les microtubules sont des composants essentiels du cytosquelette cellulaire, jouant un rôle crucial dans la division cellulaire (mitose), le transport intracellulaire et le maintien de la forme de la cellule.[2][3]
Le mécanisme peut être résumé comme suit :
-
Liaison à la Tubuline : La vinleurosine se lie aux sous-unités de β-tubuline au niveau d'un site de liaison spécifique, connu sous le nom de domaine de liaison des vinca.[1][4]
-
Inhibition de la Polymérisation : Cette liaison inhibe l'assemblage (polymérisation) des dimères de tubuline en microtubules.[1]
-
Arrêt du Cycle Cellulaire : La perturbation de la dynamique des microtubules empêche la formation d'un fuseau mitotique fonctionnel, une structure nécessaire à la ségrégation des chromosomes lors de la mitose.[1][3]
-
Induction de l'Apoptose : L'incapacité de la cellule à achever la mitose déclenche des voies de signalisation qui conduisent à la mort cellulaire programmée (apoptose).[1]
Voie de Signalisation de l'Action des Alcaloïdes de la Pervenche
References
Vinleurosine Sulfate as a Cytotoxic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent cytotoxic agent with applications in cancer research. Like other members of its class, including vinblastine (B1199706) and vincristine (B1662923), vinleurosine sulfate exerts its primary cytotoxic effect by interfering with microtubule dynamics, a critical process for cell division. This disruption leads to mitotic arrest and the subsequent induction of apoptosis (programmed cell death). This technical guide provides an in-depth overview of the core mechanisms of this compound's cytotoxic activity, detailed experimental protocols for its evaluation, and a summary of available data. While specific quantitative data for this compound is limited in contemporary literature, this guide draws upon the extensive research on closely related vinca alkaloids to provide a comprehensive understanding of its expected biological effects and the methodologies to assess them.
Mechanism of Action
The primary mechanism of action of this compound, consistent with other vinca alkaloids, is the inhibition of microtubule polymerization.[1] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for the segregation of chromosomes during mitosis.
2.1 Inhibition of Tubulin Polymerization
This compound binds to β-tubulin subunits, preventing their polymerization into microtubules.[2][3] This action disrupts the dynamic equilibrium between microtubule assembly and disassembly, which is crucial for proper cellular function, particularly during cell division.[1] The inability to form a functional mitotic spindle leads to the arrest of cells in the metaphase of mitosis.[1]
2.2 Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This process is characterized by a cascade of molecular events, including the activation of key signaling pathways and effector proteins.
2.2.1 Role of the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, is often activated in response to cellular stress, including that induced by microtubule-targeting agents.[4][5] Activation of the JNK pathway can contribute to the induction of apoptosis.[1][4]
2.2.2 Modulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins plays a critical role in regulating apoptosis. The balance between pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2) determines the cell's fate. Treatment with vinca alkaloids can lead to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria.[6][7]
2.2.3 Caspase Activation
The release of cytochrome c initiates the activation of a cascade of cysteine-aspartic proteases known as caspases. This typically involves the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[8] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.[8][9]
Quantitative Data
Specific IC50 values for this compound across a wide range of cancer cell lines are not extensively reported in recent literature. However, data for the closely related vinca alkaloid, vinblastine sulfate, provides a reference for its expected potency. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.[10][11]
| Vinca Alkaloid | Cell Line | Cancer Type | IC50 | Reference |
| Vinblastine sulfate | LNCaP | Prostate Cancer | 29.3 µM | [12] |
| Vincristine sulfate | MCF-7 | Breast Cancer | 7.371 nM | [13] |
| Vincristine sulfate | A549 | Lung Cancer | 137 nM | [13] |
| Vincristine sulfate | REH | Leukemia | ~2 nM | [13] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Assessing Cytotoxicity
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 3. Cytotoxic effects of vincristine on tumour subpopulations separated from pulmonary nodules. | Semantic Scholar [semanticscholar.org]
- 4. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of JNK signaling pathway in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virosecurinine induces apoptosis by affecting Bcl-2 and Bax expression in human colon cancer SW480 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silibinin, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of Bcl-2 family, cytochrome c and caspase 3 in induction of apoptosis by beauvericin in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Vinleurosine Sulfate In Vitro Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid derived from the Madagascar periwinkle, Catharanthus roseus.[1] Like other compounds in its class, such as vincristine (B1662923) and vinblastine (B1199706), vinleurosine exhibits anti-neoplastic activity by interfering with microtubule dynamics, which are crucial for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis. These application notes provide a comprehensive guide for the in vitro experimental design to evaluate the anti-cancer properties of vinleurosine sulfate. The protocols detailed below are foundational methods for assessing cytotoxicity, cell cycle progression, and apoptosis induction.
Mechanism of Action
This compound's primary mechanism of action involves its interaction with tubulin, the protein subunit of microtubules. By binding to β-tubulin, it inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule assembly and dynamics prevents the formation of a functional mitotic spindle, a requisite for chromosome segregation during mitosis. Consequently, cancer cells are arrested in the metaphase of mitosis, which ultimately triggers the apoptotic cascade.[2]
Data Presentation: Cytotoxicity of Vinca Alkaloids
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound is not widely available in public literature. However, data from closely related vinca alkaloids, vincristine and vinblastine, can provide a valuable reference for designing initial dose-response studies for this compound. The following table summarizes representative IC50 values for vincristine and vinblastine in various cancer cell lines. It is recommended to perform initial experiments with this compound across a broad concentration range (e.g., from low nanomolar to micromolar) to determine its specific potency in the cell lines of interest.
Table 1: Representative IC50 Values for Vincristine and Vinblastine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Vincristine IC50 (nM) | Vinblastine IC50 (nM) | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | 3.3 | N/A | [3] |
| MCF7 | Breast Cancer | 7.371 | N/A | [3][4] |
| A549 | Lung Cancer | 40 | N/A | [3][4] |
| SY5Y | Neuroblastoma | 1.6 | N/A | [3] |
| 1A9 | Ovarian Cancer | 4 | N/A | [3] |
| L1210 | Murine Leukemia | ~10-100 | N/A | [5] |
| CEM | Human Lymphoblastoid Leukemia | ~10-100 | N/A | [5] |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, duration of drug exposure, and the specific cytotoxicity assay employed.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours.[3]
-
MTT Addition: After the incubation period, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Following the incubation with MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value.
Cell Cycle Analysis via Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (including a vehicle control) for a specified period (e.g., 24, 48 hours).
-
Cell Harvesting: For adherent cells, trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by PI).
Materials:
-
This compound
-
Selected cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat them with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate cell populations:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Signaling Pathway
References
Application Notes and Protocols for Vinleurosine Sulfate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-neoplastic agents derived from the Madagascar periwinkle plant, Catharanthus roseus.[1] Like other vinca alkaloids such as vincristine (B1662923) and vinblastine, vinleurosine sulfate exerts its cytotoxic effects by interfering with microtubule dynamics, which are critical for mitotic spindle formation during cell division.[1][2] This disruption leads to cell cycle arrest at the M phase and subsequently induces apoptosis, or programmed cell death.[1][2] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its anti-cancer properties.
Mechanism of Action
This compound, as a vinca alkaloid, binds to β-tubulin, inhibiting the polymerization of tubulin dimers into microtubules.[1][3] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, a requisite for the proper segregation of chromosomes during mitosis. Consequently, the cell cycle is arrested in the metaphase, triggering a cascade of events that culminate in apoptosis.[1][3] The prolonged mitotic arrest can lead to the inactivation of anti-apoptotic proteins like BCL-2 and BCL-XL, promoting the activation of pro-apoptotic proteins such as BAX and BAK.[2] This shift in the balance of BCL-2 family proteins results in the activation of caspase-9 and caspase-3, key executioners of the apoptotic pathway.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54081-68-4 | [4] |
| Molecular Formula | C₄₆H₅₆N₄O₉ · H₂SO₄ | [4] |
| Molecular Weight | 907.04 g/mol | [4] |
| Appearance | White to light yellow or brown powder | [4] |
| Storage | Store at -20°C | [4] |
Table 2: Exemplary IC50 Values of Vinca Alkaloids in Various Cancer Cell Lines
No specific IC50 values for this compound were found in the search results. The following data for the closely related vinca alkaloid, vincristine sulfate, is provided as a reference for determining appropriate concentration ranges for initial experiments.
| Cell Line | Cancer Type | Vincristine Sulfate IC50 | Exposure Time | Reference |
| L1210 | Murine Leukemia | ~10⁻⁸ - 10⁻⁷ M | Not Specified | [3] |
| CEM | Human Lymphoblastoid Leukemia | ~10⁻⁸ - 10⁻⁷ M | Not Specified | [3] |
| HeLa | Cervical Cancer | ~100 nM (for apoptosis induction) | 24 h | [5] |
| MCF-7 | Breast Cancer | ~300 nM (for morphological changes) | 48 h | [5] |
| 5637 | Bladder Cancer | 40 µg/ml (~43 µM) | 48 h |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[6]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]
Protocol 2: Determination of IC50 using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., IC50 concentration) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for cell-based assays.
References
Dissolving Vinleurosine Sulfate for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance and protocols for the dissolution of Vinleurosine (B1683062) sulfate (B86663), a potent antineoplastic agent, for use in various research and experimental settings. Accurate preparation of Vinleurosine sulfate solutions is critical for obtaining reliable and reproducible results in cell culture and other experimental assays.
Physicochemical Properties and Solubility
This compound is an indole (B1671886) alkaloid with the molecular formula C46H56N4O9·H2SO4 and a molecular weight of approximately 907.04 g/mol [1]. It is typically supplied as a white to off-white or yellowish crystalline powder. The solubility of this compound can vary depending on the solvent, temperature, and pH. While specific quantitative solubility data for this compound is limited in publicly available literature, data for the closely related and structurally similar vinca (B1221190) alkaloid, Vincristine (B1662923) sulfate, can provide valuable guidance.
Table 1: Solubility Data for Vincristine Sulfate (as a reference for this compound)
| Solvent | Solubility (approx.) | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL[2] | ~5.5 mM | A common solvent for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | ~3 mg/mL[2] | ~3.3 mM | Another organic solvent suitable for stock solution preparation. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~2 mg/mL[2] | ~2.2 mM | Suitable for preparing working solutions for direct use in aqueous-based assays. Aqueous solutions are not recommended for storage for more than one day[2]. |
| Water | Soluble | Not specified | A patent suggests that the sulfate salts of vinca alkaloids can be dissolved in water[3]. |
| Ethanol | Soluble | Not specified | A patent indicates that vinleurosine residue can be dissolved in ethanol[3]. |
Note: The solubility of this compound in the listed solvents should be experimentally verified for the specific lot and purity of the compound being used. Sonication may be required to aid dissolution, particularly at higher concentrations.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for long-term use and diluted to final working concentrations as needed.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protected microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions in DMSO are stable for extended periods.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution to a final working concentration in cell culture medium for treating cells in an in vitro assay.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation and ensure proper mixing, add the DMSO stock solution to the culture medium and mix immediately. Do not add the medium to the concentrated DMSO stock.
-
Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
-
Application to Cells: Immediately add the prepared working solutions to your cell cultures.
Mandatory Visualizations
This compound Solution Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
Application Notes: Vinleurosine Sulfate Solution Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062), an indole (B1671886) alkaloid derived from the periwinkle plant (Catharanthus roseus), is a member of the vinca (B1221190) alkaloid family of antineoplastic agents.[1][2][3] Like its structural relatives, vincristine (B1662923) and vinblastine (B1199706), its therapeutic activity stems from its ability to disrupt microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[4][5] The stability of vinleurosine sulfate (B86663) in solution is a critical parameter for ensuring its potency and safety in both research and clinical applications. Degradation can lead to a loss of therapeutic efficacy and the formation of potentially toxic byproducts.
These application notes provide a summary of storage recommendations, stability data under various conditions, and detailed protocols for assessing the stability of vinleurosine sulfate solutions.
Storage and Handling Recommendations
Proper storage is essential to maintain the integrity of this compound.
-
Solid Form (Powder): The solid powder should be stored at -20°C for long-term stability (up to 3 years).[6] It should be kept in a tightly sealed container, protected from light and moisture, in a dry, well-ventilated area.[7]
-
Solutions:
-
Stock Solutions (in solvent): Stock solutions should be stored at -80°C for up to 1 year.[6]
-
Diluted Aqueous Solutions: Once diluted in aqueous solutions (e.g., 0.9% Sodium Chloride), stability is significantly reduced. For the related compound vincristine sulfate, diluted solutions are stable for up to 24 hours at 25°C when protected from light.[8] Similar precautions are strongly recommended for this compound. Refrigeration (2-8°C) and protection from light are crucial to minimize degradation.
-
Factors Influencing Solution Stability
Several environmental factors can accelerate the degradation of this compound in solution. A logical relationship diagram illustrates these key influences.
Caption: Key environmental factors affecting this compound solution stability.
Solution Stability Data
| Temperature | Estimated t90 (Time to 10% Degradation) |
| 37°C | 16.6 days |
| 25°C | 150 days |
| 5°C | 10.7 years |
| Data derived from studies on vinblastine sulfate and should be used as an estimate for this compound.[9][10] |
Application Protocols
Protocol 1: Experimental Workflow for Stability Assessment
This protocol outlines a general workflow for conducting a stability study on a this compound solution.
Caption: Workflow for assessing this compound solution stability.
Methodology:
-
Solution Preparation:
-
Accurately weigh this compound powder and dissolve it in the desired vehicle (e.g., 0.9% NaCl, phosphate (B84403) buffer) to a known concentration.
-
Ensure complete dissolution. The pH of a 0.1% aqueous solution is typically between 3.5-4.5.[11]
-
-
Initial Analysis (T=0):
-
Immediately analyze an aliquot of the freshly prepared solution using a validated, stability-indicating HPLC method (see Protocol 2) to establish the initial concentration and purity profile.
-
-
Sample Storage:
-
Dispense aliquots of the solution into appropriate containers (e.g., amber glass vials to protect from light).
-
Store the vials under a matrix of controlled environmental conditions (e.g., refrigerated at 2-8°C, room temperature at 25°C, and accelerated conditions at 40°C). Include conditions with and without light exposure.
-
-
Time-Point Analysis:
-
At scheduled intervals (e.g., 0, 6, 12, 24, 48 hours for room/accelerated; weekly or monthly for refrigerated), retrieve vials from each storage condition.
-
Allow samples to equilibrate to room temperature before analysis.
-
Analyze each sample by HPLC to determine the concentration of intact this compound and the profile of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
-
Identify and quantify major degradation products relative to the parent peak area.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV detection, a standard technique for stability testing of pharmaceuticals.[12][13] This method can separate the parent drug from its degradation products.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM potassium phosphate, pH 4.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
This compound reference standard.
-
High-purity water and HPLC-grade solvents.
Chromatographic Conditions (Example):
-
Column: µBondapak C18 or equivalent.
-
Mobile Phase: 50% Methanol in 10 mM KH2PO4, pH 4.5.[14]
-
Flow Rate: 1.0 - 1.2 mL/min.[14]
-
Detection Wavelength: 296 nm (a UV maximum for vinca alkaloids).[14][15]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to generate a calibration curve.
-
Sample Preparation: Dilute the samples from the stability study (Protocol 1) with the mobile phase to fall within the concentration range of the calibration curve.
-
Analysis:
-
Inject the standards to establish the calibration curve and determine the retention time of this compound.
-
Inject the prepared samples from the stability study.
-
-
Quantification:
Mechanism of Action and Cellular Pathway
This compound, like other vinca alkaloids, exerts its cytotoxic effects by interacting with tubulin. This disrupts the dynamic instability of microtubules, which are crucial components of the mitotic spindle. The result is an arrest of the cell cycle in the metaphase, which ultimately triggers programmed cell death (apoptosis).[4][5][16] This process can activate stress-related signaling pathways.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical trial of this compound (NSC-90636): a new drug derived from Vinca rosea Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Studies on the stability of vinblastine sulfate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the stability of vinblastine sulfate in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 11. fishersci.com [fishersci.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Structural studies on the degradation products of vincristine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A validated spectrophotometric analysis for simultaneous estimation of vincristine sulfate and bovine serum albumin in pure preparations using Vierordt’s method [pharmacia.pensoft.net]
- 16. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Mitotic Arrest in Cells Using Vinleurosine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-mitotic agents derived from the Madagascar periwinkle, Catharanthus roseus.[1] Like other vinca alkaloids such as vincristine (B1662923) and vinblastine, vinleurosine sulfate exerts its cytotoxic effects by disrupting microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.[2] This interference with microtubule polymerization leads to the arrest of cells in the M-phase of the cell cycle, ultimately inducing apoptosis.[3] These application notes provide detailed protocols for utilizing this compound to induce mitotic arrest in cultured cells, a key technique in cancer research and drug development for studying cell cycle regulation and the efficacy of anti-cancer compounds.
Mechanism of Action
This compound binds to β-tubulin, the subunit of microtubules, at the vinca domain.[4] This binding inhibits the polymerization of tubulin dimers into microtubules.[5] The disruption of microtubule assembly prevents the formation of a functional mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis.[2] This triggers the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle.[6] Sustained mitotic arrest ultimately activates the apoptotic cascade, resulting in programmed cell death.[3]
Caption: Mechanism of this compound-induced mitotic arrest.
Data Presentation
Quantitative data for the effects of this compound should be determined empirically for each cell line. The following tables provide a template for presenting such data.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM)* | Exposure Time (hours) |
| HeLa | Cervical Cancer | To be determined | 48 |
| MCF-7 | Breast Cancer | To be determined | 48 |
| A549 | Lung Cancer | To be determined | 48 |
| Jurkat | T-cell Leukemia | To be determined | 48 |
*IC50 values are highly dependent on the cell line and experimental conditions.
Table 2: Mitotic Arrest Induced by this compound in a Representative Cancer Cell Line (e.g., HeLa)
| Concentration (nM) | Treatment Time (hours) | Percentage of Cells in G2/M Phase (%)* | Mitotic Index (%)** |
| 0 (Vehicle Control) | 24 | To be determined | To be determined |
| Concentration 1 | 24 | To be determined | To be determined |
| Concentration 2 | 24 | To be determined | To be determined |
| Concentration 3 | 24 | To be determined | To be determined |
*Determined by flow cytometry analysis of DNA content. **Determined by immunofluorescence staining for a mitotic marker (e.g., phospho-histone H3) or by manual counting of mitotic cells.[7][8]
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete culture medium to achieve a range of desired concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the percentage of cells in each phase of the cell cycle following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach and grow to 50-60% confluency. Treat the cells with the desired concentrations of this compound (e.g., based on the IC50 value) for a specified time (e.g., 24 hours).
-
Cell Harvesting: For adherent cells, trypsinize and collect the cells. For suspension cells, collect them by centrifugation. It is important to collect both adherent and floating cells to account for cells that may have detached during mitosis or apoptosis.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule disruption in cells treated with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
Sterile glass coverslips
-
24-well plates
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips placed in a 24-well plate. Allow cells to adhere and grow to 50-70% confluency.
-
Treatment: Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Troubleshooting
-
High variability in MTT assay: Ensure consistent cell seeding density and proper mixing of reagents.
-
Low percentage of G2/M arrest: Optimize the concentration of this compound and the treatment duration. Different cell lines may require different conditions.
-
Weak immunofluorescence signal: Check antibody concentrations and incubation times. Ensure proper fixation and permeabilization.
Conclusion
This compound is a potent inducer of mitotic arrest, making it a valuable tool for cell biology research and oncology drug development. The protocols provided here offer a framework for investigating the effects of this compound on cell viability, cell cycle progression, and microtubule organization. Researchers should optimize these protocols for their specific cell lines and experimental objectives to obtain robust and reproducible data.
References
- 1. Pharmacological potential of bioactive compounds in Catharanthus roseus extract: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mitotic Index Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automatic quantitation of cell growth and determination of mitotic index using DAPI nuclear staining - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Vinleurosine Sulfate in Lung Cancer Research: A Methodological Framework
Note to the Reader: As of late 2025, publicly accessible research detailing the specific application of Vinleurosine sulfate (B86663) in contemporary lung cancer studies is limited. The most direct citations date back several decades. Therefore, this document provides a comprehensive methodological framework based on the established activities of the broader class of vinca (B1221190) alkaloids, to which Vinleurosine sulfate belongs. The protocols and application notes herein are presented as a guide for researchers looking to investigate this compound or similar microtubule-targeting agents in a lung cancer context.
Introduction to this compound and Vinca Alkaloids
This compound is a vinca alkaloid, a class of anti-cancer compounds derived from the periwinkle plant, Catharanthus roseus.[1] These agents are fundamentally anti-mitotic and have been a cornerstone of chemotherapy for various malignancies.[2][3] While compounds like vincristine (B1662923) and vinorelbine (B1196246) are more commonly cited in recent lung cancer literature, this compound operates on a similar principle of disrupting microtubule dynamics, which are critical for cell division.[1][2][4]
Mechanism of Action
The primary cytotoxic mechanism of vinca alkaloids involves their interaction with tubulin, the protein subunit of microtubules.[1][2] By binding to β-tubulin, these agents inhibit the polymerization of tubulin dimers into microtubules.[2][5] This disruption prevents the formation of a functional mitotic spindle, a structure essential for the segregation of chromosomes during mitosis. Consequently, cancer cells are arrested in the metaphase (M-phase) of the cell cycle, which ultimately triggers programmed cell death, or apoptosis.[1][3] At lower concentrations, vinca alkaloids can suppress microtubule dynamics without causing depolymerization, which is also sufficient to induce mitotic arrest and apoptosis.[2][3]
Caption: Mechanism of Action of Vinca Alkaloids.
Application Notes for Lung Cancer Research
The investigation of this compound in lung cancer would focus on characterizing its cytotoxic and cytostatic effects, determining its therapeutic window, and identifying potential combination therapies.
-
In Vitro Efficacy Screening: The initial step involves determining the cytotoxic potential of this compound against a panel of human non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cell lines. This establishes baseline efficacy and identifies sensitive versus resistant cell lines.
-
Cellular Mechanism of Action Studies: Experiments should be designed to confirm the anti-mitotic activity of this compound in lung cancer cells. This includes analyzing its effect on cell cycle progression and its ability to induce apoptosis.
-
Combination Therapy Evaluation: Assess the potential for synergistic or additive effects when this compound is combined with standard-of-care chemotherapeutics for lung cancer (e.g., platinum-based agents like cisplatin) or targeted therapies.
-
Resistance Mechanisms: For cell lines that exhibit innate or acquired resistance, studies can be designed to explore the underlying mechanisms, such as the overexpression of efflux pumps (e.g., P-glycoprotein) or mutations in tubulin isotypes.[3]
Experimental Protocols
The following are generalized protocols for foundational experiments to evaluate the anti-cancer properties of this compound against lung cancer cell lines.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[6][7]
Materials:
-
Lung cancer cell lines (e.g., A549, H1299 for NSCLC; NCI-H209 for SCLC)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates, multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).
Protocol: Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining to analyze DNA content and determine the cell cycle distribution via flow cytometry.[9]
Materials:
-
Lung cancer cells treated with this compound (at IC₅₀ concentration)
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol (B145695)
-
PI/RNase A Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (and a vehicle control) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate for at least 2 hours at 4°C.[9]
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash with PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase A Staining Solution. Incubate for 30 minutes at room temperature in the dark.[9]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would be expected.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Lung cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Flow Cytometry: Analyze the samples immediately by flow cytometry.
-
Data Analysis: Quantify the cell populations:
-
Annexin V- / PI- (Viable cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Caption: Experimental Workflow for In Vitro Evaluation.
Data Presentation
Quantitative data from the experiments described above should be summarized in tables for clear comparison. The following tables are provided as examples of how such data would be presented.
Table 1: Hypothetical Cytotoxicity of this compound in Lung Cancer Cell Lines
| Cell Line | Type | IC₅₀ (nM) after 72h |
| A549 | NSCLC | 50.5 ± 4.2 |
| H1299 | NSCLC | 75.2 ± 6.8 |
| NCI-H209 | SCLC | 25.8 ± 3.1 |
| Beas-2B | Normal | > 1000 |
Table 2: Example Cell Cycle Distribution in A549 Cells after 24h Treatment
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (0.1% DMSO) | 55.2 ± 3.5 | 20.1 ± 2.1 | 24.7 ± 2.9 |
| This compound (50 nM) | 10.5 ± 1.8 | 5.3 ± 0.9 | 84.2 ± 4.5 |
Table 3: Example Apoptosis Induction in A549 Cells after 48h Treatment
| Treatment (48h) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control (0.1% DMSO) | 94.1 ± 2.2 | 3.5 ± 0.8 | 2.4 ± 0.5 |
| This compound (50 nM) | 30.7 ± 4.1 | 45.2 ± 5.3 | 24.1 ± 3.8 |
References
- 1. droracle.ai [droracle.ai]
- 2. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vinleurosine Sulfate in Leukemia Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-cancer drugs derived from the Madagascar periwinkle plant, Catharanthus roseus.[1] Like other vinca alkaloids such as vincristine (B1662923) and vinblastine, Vinleurosine sulfate exhibits antineoplastic activity by disrupting microtubule dynamics, which are crucial for mitotic spindle formation during cell division.[2][3] This interference with microtubule polymerization leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, or programmed cell death.[4][5] These characteristics make this compound a compound of interest for in vitro studies on leukemia, a cancer of the blood-forming tissues.
These application notes provide a comprehensive guide for the use of this compound in leukemia cell line studies. This document outlines its cytotoxic effects, its impact on the cell cycle and apoptosis, and the key signaling pathways it modulates. Detailed protocols for essential experiments are provided to ensure reproducible and robust results.
Data Presentation: Quantitative Effects of Vinca Alkaloids on Leukemia Cell Lines
The following tables summarize the cytotoxic and cytostatic effects of vinca alkaloids on various leukemia cell lines. While specific IC50 values for this compound are not widely published, the data for the closely related compounds, vincristine and vinblastine, provide a strong indication of its potential potency. It is recommended to perform dose-response experiments to determine the precise IC50 for this compound in the specific leukemia cell line of interest.
Table 1: Comparative Cytotoxicity (IC50) of Vinca Alkaloids in Leukemia Cell Lines
| Cell Line | Drug | Exposure Time | IC50 (nM) | Reference |
| L1210 (Murine Leukemia) | Vincristine | Continuous | 4.4 | [6] |
| L1210 (Murine Leukemia) | Vinblastine | Continuous | 4.0 | [6] |
| L1210 (Murine Leukemia) | Vincristine | 4 hours | 100 | [6] |
| L1210 (Murine Leukemia) | Vinblastine | 4 hours | 380 | [6] |
| CEM (Human Lymphoblastoid Leukemia) | Vincristine | 1-3 hours | 100 | [5] |
| HL-60 (Human Promyelocytic Leukemia) | Vincristine | Continuous | 4.1 | |
| HL-60 (Human Promyelocytic Leukemia) | Vinblastine | Continuous | 5.3 | |
| Jurkat (Human T-cell Leukemia) | Vincristine | 48 hours | Not specified | |
| K562 (Human Myelogenous Leukemia) | Vincristine | 24 hours | 60 | [4] |
| ML-1 (Human Myeloid Leukemia) | Vinblastine | 24 hours | 2200 | [4] |
Table 2: Apoptosis Induction and Cell Cycle Arrest by Vinca Alkaloids in Leukemia Cell Lines
| Cell Line | Drug | Concentration | Exposure Time (hours) | Apoptosis (% of cells) | G2/M Arrest (% of cells) | Reference |
| K562 | Vincristine | 60 nM | 24 | ~20 | Not specified | [4] |
| K562 | Vincristine | 150 nM | 24 | ~30 | Not specified | [4] |
| K562 | Vincristine | 300 nM | 24 | ~45 | Not specified | [4] |
| ML-1 | Vinblastine | 2.2 µM | 24 | ~15 (Sub-G1) | ~60 | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on leukemia cell lines and to calculate the IC50 value.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, HL-60, K562, Jurkat)
-
This compound
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the drug solutions to the respective wells. Include untreated control wells with medium only.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Leukemia cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Leukemia cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add 500 µL of PI staining solution to the cell suspension.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins involved in the cellular response to this compound.
Materials:
-
Leukemia cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Visualizations
This compound, as a microtubule-disrupting agent, triggers a cascade of intracellular signaling events that culminate in cell cycle arrest and apoptosis. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involved.
References
- 1. Bodyguards and assassins: Bcl-2 family proteins and apoptosis control in chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vinleurosine Sulfate in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid with a mechanism of action similar to other members of its class, such as vincristine (B1662923) and vinorelbine (B1196246). Due to the limited availability of specific data on vinleurosine sulfate in combination therapies, this document leverages preclinical and clinical findings from studies on vincristine and vinorelbine as close structural and functional analogs. All protocols and data should be considered as a starting point and must be optimized and validated for specific experimental conditions and for this compound itself.
Introduction
This compound is a vinca alkaloid derived from the periwinkle plant (Catharanthus roseus) that exhibits antineoplastic activity.[1][2] Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation during cell division.[1][3][4] By binding to β-tubulin, vinleurosine inhibits the polymerization of tubulin into microtubules, leading to metaphase arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][3]
Combination chemotherapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by using agents with different mechanisms of action. This document provides an overview of the preclinical and clinical rationale for combining this compound with other widely used chemotherapy agents, namely cisplatin (B142131), doxorubicin (B1662922), and paclitaxel (B517696). It also includes detailed protocols for in vitro and in vivo studies to evaluate these combinations.
Mechanism of Action and Rationale for Combination Therapy
The antitumor effect of this compound stems from its ability to interfere with the microtubular network, a critical component of the cell's cytoskeleton. This disruption triggers a cascade of events leading to programmed cell death.[5]
This compound + Cisplatin
Rationale: Cisplatin is a platinum-based alkylating-like agent that forms DNA adducts, leading to the inhibition of DNA synthesis and induction of apoptosis.[6] The combination of a microtubule inhibitor with a DNA-damaging agent can target cancer cells through two distinct and critical cellular processes. However, some in vitro studies have suggested potential antagonism when cisplatin and vinca alkaloids are administered simultaneously, with the sequence of administration potentially influencing the outcome.[7][8][9][10]
Signaling Pathway: The combination of a vinca alkaloid and cisplatin can converge on the apoptotic pathway. Cisplatin-induced DNA damage activates p53, which in turn can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. Vinca alkaloids also induce apoptosis through the c-Jun N-terminal kinase (JNK) pathway.[5]
This compound + Doxorubicin
Rationale: Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which contribute to cytotoxicity.[3] Studies with vinorelbine and doxorubicin suggest that these agents can act independently through different signaling pathways, providing a basis for an additive or synergistic effect.[11][12]
Signaling Pathway: Research on the combination of vinorelbine and doxorubicin in breast cancer cell lines has shown that vinorelbine activates the p38 MAP kinase pathway, while doxorubicin increases the expression of the tumor suppressor protein p53.[11][12] These two pathways can independently contribute to cell cycle arrest and apoptosis.
This compound + Paclitaxel
Rationale: Paclitaxel, a taxane, also targets microtubules but through a different mechanism than vinca alkaloids. While vinleurosine inhibits microtubule polymerization, paclitaxel promotes microtubule assembly and stabilizes them against depolymerization.[13][14][15] This leads to the formation of non-functional microtubule bundles and mitotic arrest. The combination of two microtubule-targeting agents with opposing mechanisms can lead to complex interactions, including synergy or antagonism, depending on the sequence and duration of exposure.[6][16]
Signaling Pathway: Both vinca alkaloids and taxanes disrupt microtubule dynamics, leading to mitotic arrest. This prolonged arrest can trigger the spindle assembly checkpoint and ultimately lead to apoptosis. The synergistic or antagonistic effects depend on how the sequential or concurrent administration of these drugs impacts the overall stability and function of the mitotic spindle.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from studies on vinca alkaloids (vincristine and vinorelbine) in combination with cisplatin, doxorubicin, and paclitaxel. This data can serve as a reference for designing studies with this compound.
Table 1: In Vitro Cytotoxicity Data (IC50 Values)
| Cell Line | Drug Combination (Analog) | IC50 (Concentration) | Effect |
| MCF-7 (Breast Cancer) | Vinorelbine + Doxorubicin | Not Specified | Additive Effect[11][12] |
| A549 (Lung Cancer) | Vinorelbine + Paclitaxel | Not Specified | Additive to Antagonistic (Sequence-dependent)[14] |
| MCF-7/ADR (Doxorubicin-Resistant Breast Cancer) | Vinorelbine + Paclitaxel | Not Specified | Synergistic (Simultaneous exposure)[16] |
| A549 (Lung Cancer) | Vincristine + Cisplatin | Not Specified | Antagonistic (Simultaneous exposure)[7][8] |
Table 2: In Vivo Efficacy Data (Tumor Growth Inhibition)
| Tumor Model | Drug Combination (Analog) | Dosing Regimen | Tumor Growth Inhibition (%) |
| Human Tumor Xenografts | Vintafolide (B1663039) (Vinca Alkaloid Conjugate) + Doxorubicin | Not Specified | Complete Responses and Cures[7] |
| Human Tumor Xenografts | Vintafolide + Cisplatin | Not Specified | Greater antitumor effect than single agents[7] |
| Human Tumor Xenografts | Vintafolide + Paclitaxel | Not Specified | Greater antitumor effect than single agents[7] |
Table 3: Clinical Trial Data (Response Rates)
| Cancer Type | Drug Combination (Analog) | Dosing Regimen | Overall Response Rate (%) |
| Metastatic Breast Cancer | Vinorelbine + Doxorubicin | Vinorelbine: 25 mg/m² d1, 8; Doxorubicin: 50 mg/m² d1, q3w | 56% |
| Advanced Non-Small Cell Lung Cancer | Vinorelbine + Cisplatin | Vinorelbine: 25 mg/m² d1, 8; Cisplatin: 80 mg/m² d1, q3w | 32%[17] |
| Metastatic Breast Cancer | Vinorelbine + Paclitaxel | Vinorelbine: 30 mg/m²; Paclitaxel: 155 mg/m² d1, q3w | Not Specified, but determined as recommended dose for further study[16] |
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Assay for Combination Therapy
This protocol is adapted for determining the cytotoxic effects of this compound in combination with another chemotherapeutic agent using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[18][19][20][21]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Combination chemotherapy agent (e.g., cisplatin, doxorubicin, paclitaxel)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Workflow:
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in an appropriate solvent (e.g., DMSO or sterile water). Prepare serial dilutions of each drug and their combinations in culture medium.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells for:
-
Vehicle control (medium with the highest concentration of solvent used).
-
This compound alone (multiple concentrations).
-
Combination agent alone (multiple concentrations).
-
Combination of both drugs (at various concentration ratios).
-
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (typically 48-72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Incubation for Solubilization: Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The combination index (CI) can be calculated using methods such as the Chou-Talalay method to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
In Vivo Xenograft Study: Tumor Growth Inhibition
This protocol describes a general procedure for evaluating the efficacy of this compound in combination with another chemotherapeutic agent in a subcutaneous tumor xenograft model in immunodeficient mice.[17][22][23][24]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line for xenograft
-
Matrigel (optional)
-
This compound
-
Combination chemotherapy agent
-
Sterile saline or other appropriate vehicle
-
Calipers for tumor measurement
Workflow:
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells in 100-200 µL of PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination agent alone
-
Group 4: this compound + combination agent
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intravenous, intraperitoneal). The doses should be based on previous studies or a maximum tolerated dose (MTD) study.
-
Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a specific size, after a fixed duration of treatment, or when animals show signs of excessive toxicity.
-
Data Collection: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences. The interaction between the two drugs can be evaluated to determine if the combination is more effective than the individual agents.
Conclusion
The combination of this compound with other chemotherapeutic agents like cisplatin, doxorubicin, and paclitaxel holds therapeutic promise by targeting multiple cellular pathways involved in cancer cell proliferation and survival. The provided application notes and protocols, based on data from analogous vinca alkaloids, offer a framework for researchers to design and conduct preclinical studies to evaluate these combinations. It is crucial to perform careful dose-escalation and scheduling studies to identify the optimal therapeutic window that maximizes efficacy while minimizing toxicity. Further research specifically focused on this compound is warranted to fully elucidate its potential in combination chemotherapy.
References
- 1. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub [sci-hub.ru]
- 4. Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational modeling of apoptotic signaling pathways induced by cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational combination therapy of vintafolide (EC145) with commonly used chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro antagonism between cisplatin and vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro antagonism between cisplatin and vinca alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Clinical trial of this compound (NSC-90636): a new drug derived from Vinca rosea Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Anticancer Potential of Isoflavones: A Narrative Overview of Mechanistic Insights and Experimental Evidence from the Past Ten Years | MDPI [mdpi.com]
- 16. Combination paclitaxel and vinorelbine therapy: in vitro cytotoxic interactions and dose-escalation study in breast cancer patients previously exposed to anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchhub.com [researchhub.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Vinleurosine Sulfate Resistance
Welcome to the technical support center for researchers investigating Vinleurosine sulfate (B86663) resistance in cancer cells. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is not developing resistance to Vinleurosine sulfate. What are the common reasons for this?
A1: Several factors can contribute to the difficulty in establishing a resistant cell line:
-
Initial Drug Concentration: The starting concentration of this compound may be too high, leading to excessive cell death rather than adaptation. It is recommended to start with a concentration that inhibits cell growth by 10-20% (IC10-IC20).[1][2]
-
Incremental Dose Increase: The stepwise increase in drug concentration might be too aggressive. A gradual increase of 1.5 to 2-fold allows the surviving cell population to recover and adapt.[1]
-
Cell Line Characteristics: Some cell lines are inherently less prone to developing resistance through the common mechanisms like drug efflux pump overexpression.
-
Culture Conditions: Inconsistent culture conditions, such as fluctuations in confluency or media components, can affect the selection pressure. It is crucial to maintain a consistent culture protocol.
-
Duration: Developing a stable resistant phenotype is a lengthy process and can take several months.[1][2] Patience and consistent passaging are key.
Q2: How do I calculate and interpret the fold resistance of my newly developed cell line?
A2: Fold resistance is a quantitative measure of how resistant your cell line has become. It is calculated by dividing the IC50 (half-maximal inhibitory concentration) value of the resistant cell line by the IC50 value of the parental (sensitive) cell line.
Fold Resistance = IC50 (Resistant Cells) / IC50 (Parental Cells) [3]
-
Interpretation: A fold-resistance value of 1 indicates no change in sensitivity. A value greater than 1 indicates resistance. Typically, a 3- to 10-fold increase in IC50 is considered a clear indication of drug resistance, although much higher levels can be achieved.[4] For example, a vincristine-resistant MCF7 cell line was reported to have an IC50 of 10,574 nM compared to the parental cell line's IC50 of 7.371 nM, resulting in a fold resistance of over 1400.[5]
Q3: My MTT assay results are inconsistent or have high background. How can I troubleshoot this?
A3: The MTT assay is sensitive to several variables. Common issues and solutions include:
-
High Background: This can be caused by interference from phenol (B47542) red or serum in the culture medium. It is advisable to use serum-free media during the MTT incubation step.
-
Low Absorbance: This may result from low cell seeding density, providing an insufficient number of viable cells to reduce the MTT. Ensure you are seeding an optimal number of cells and that they are in the logarithmic growth phase.[6]
-
Incomplete Formazan (B1609692) Dissolution: If the purple formazan crystals do not dissolve completely, it will lead to inaccurate readings. Increase the shaking time after adding the solubilization solvent (like DMSO) or gently pipette up and down to ensure full dissolution.
-
Incorrect Wavelength: Ensure the absorbance is read at the correct wavelength, typically between 570-590 nm, with a reference wavelength of around 630 nm to correct for background.
Q4: I suspect P-glycoprotein (P-gp/ABCB1) is overexpressed in my resistant cells. How can I functionally confirm this?
A4: A Rhodamine 123 efflux assay using flow cytometry is a standard method to functionally assess P-gp activity.[7] P-gp is an efflux pump that actively transports Rhodamine 123, a fluorescent dye, out of the cell.[7] In P-gp overexpressing cells, you will observe lower intracellular fluorescence compared to parental cells. This effect can be reversed by a P-gp inhibitor like Verapamil, which will block the pump and increase Rhodamine 123 accumulation.[7][8]
Troubleshooting Guides
Guide 1: Establishing a Stable Vinleurosine-Resistant Cell Line
| Problem | Possible Cause | Troubleshooting Steps |
| Massive Cell Death After Dose Increase | Drug concentration increment is too high. | Reduce the fold-increase to 1.1-1.5x. Allow cells more time to recover between dose escalations.[4] |
| Loss of Resistant Phenotype | Inconsistent drug pressure; prolonged culture without the drug. | Continuously culture resistant cells in the presence of the selective concentration of Vinleurosine.[1] For specific experiments, culture in drug-free medium for no more than one week.[9] |
| Heterogeneous Population | Resistance developed from a mixed population of surviving cells. | For more uniform results, consider clonal selection after the initial resistance development to establish a homogenous cell line.[10] |
| Process Takes Too Long | This is expected. | The development of a stable resistant cell line is a long-term process, often taking 3 to 18 months. Maintain consistent records and have patience.[9] |
Guide 2: Verifying Resistance with Cell Viability (MTT) Assay
| Problem | Possible Cause | Troubleshooting Steps |
| High Variability Between Replicate Wells | Uneven cell seeding; edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No Clear Dose-Response Curve | Drug concentration range is not appropriate; assay endpoint is not optimal. | Broaden the range of Vinleurosine concentrations. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal drug exposure time.[11] |
| Low Signal-to-Noise Ratio | Suboptimal cell number; insufficient incubation time with MTT. | Optimize cell seeding density for your specific cell line (typically 1,000-100,000 cells/well).[6] Ensure the 2-4 hour incubation with MTT solution is performed at 37°C.[6] |
Quantitative Data Summary
The following tables summarize typical quantitative data encountered when studying this compound resistance.
Table 1: Example IC50 Values and Fold Resistance
| Cell Line | Drug | Parental IC50 | Resistant IC50 | Fold Resistance | Reference |
| MCF7 (Breast Cancer) | Vincristine (B1662923) | 7.371 nM | 10,574 nM | ~1435 | [5] |
| General Threshold | Various | - | - | 3 - 10 | [4] |
Table 2: P-glycoprotein (P-gp/ABCB1) Expression Levels
| Cell Line Type | Measurement | Expression Increase vs. Parental | Reference |
| Various Cancer Lines | Protein Level | 3 to 13-fold | [12] |
| KB (Oral Cancer) | mRNA (ABCB1) | ~592-fold | [13] |
Table 3: Concentrations of P-gp Modulators for Reversal Studies
| Modulator | Cell Line | Concentration | Effect | Reference |
| Verapamil | K562/ADR (Leukemia) | 15 µM | 3-fold decrease in P-gp expression after 72h | [8] |
| Verapamil | K562R (Leukemia) | 1 µM - 10 µM | Reversal of P-gp-mediated efflux | [14] |
Experimental Protocols
Protocol 1: Establishing a this compound-Resistant Cell Line
This protocol outlines the continuous exposure method to generate a drug-resistant cell line.
-
Determine Parental IC50: a. Seed the parental cancer cell line in 96-well plates. b. Treat with a serial dilution of this compound for 48-72 hours. c. Determine cell viability using an MTT assay (see Protocol 2). d. Calculate the IC50 value from the resulting dose-response curve.[1]
-
Initiate Resistance Induction: a. Culture parental cells in a medium containing this compound at a starting concentration of IC10-IC20.[1] b. Maintain the culture, changing the medium as required, until the cell proliferation rate recovers to a level similar to the parental line (this may take several passages). c. Cryopreserve aliquots of these early-passage resistant cells.
-
Stepwise Dose Escalation: a. Once cells adapt, increase the this compound concentration by 1.5 to 2-fold.[1] b. Initially, expect significant cell death. Culture the surviving cells until they recover and proliferate steadily. c. Repeat this incremental increase in drug concentration. This entire process can take several months to achieve a high level of resistance.[1]
-
Establishment and Maintenance: a. Once cells can proliferate in a significantly higher concentration of the drug (e.g., >10-fold the parental IC50), maintain the culture at this concentration for several passages to ensure phenotype stability. b. Periodically re-evaluate the IC50 to confirm the level of resistance. c. Maintain a continuous culture in the presence of the selective drug concentration.[1]
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: a. Seed both parental and resistant cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
Drug Treatment: a. Prepare serial dilutions of this compound. b. Treat the cells by adding 100 µL of the drug dilutions (or medium for control wells) and incubate for 48 hours.
-
MTT Incubation: a. After incubation, carefully remove the medium. b. Add 100 µL of serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[1] c. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]
-
Formazan Solubilization: a. Remove the MTT-containing medium. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 490-590 nm using a microplate reader.[1] b. Plot cell viability (%) against drug concentration to determine IC50 values.
Protocol 3: P-gp Functional Assay (Rhodamine 123 Efflux)
-
Cell Preparation: a. Harvest 1 x 10^6 parental and resistant cells. b. Resuspend the cell pellet at 1 x 10^6 cells/mL in cold loading buffer.
-
Dye Loading: a. Add Rhodamine 123 to a final concentration of 0.1-0.2 µg/mL.[7] b. Incubate cells for 30-60 minutes at 37°C in the dark to allow dye uptake.
-
Efflux and Inhibition: a. Centrifuge cells and resuspend in fresh, pre-warmed medium (efflux buffer). b. For inhibitor controls, split the resistant cells into two tubes. To one, add a P-gp inhibitor (e.g., 10 µM Verapamil). c. Incubate all tubes at 37°C for 1-2 hours to allow for dye efflux.
-
Flow Cytometry Analysis: a. Place tubes on ice to stop the efflux. b. Analyze the intracellular fluorescence of the cells using a flow cytometer (FITC channel for Rhodamine 123). c. Compare the fluorescence intensity histograms: Resistant cells should show lower fluorescence than parental cells. Verapamil-treated resistant cells should show a shift back towards higher fluorescence, indicating inhibition of efflux.
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for developing a this compound-resistant cell line.
Caption: Logic diagram for troubleshooting common MTT assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Prediction of Fold Resistance for Inhibitors of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Iodination Increases the Activity of Verapamil Derivatives in Reversing PGP Multidrug Resistance | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Mechanisms of Resistance to Vinca Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Vinca alkaloids.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cellular resistance to Vinca alkaloids?
A1: Resistance to Vinca alkaloids is a multifactorial phenomenon. The most well-characterized mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP), actively pumps Vinca alkaloids out of the cell, reducing their intracellular concentration.[1][2][3][4][5][6]
-
Alterations in the Drug Target (Tubulin): Mutations in the genes encoding β-tubulin can alter the drug-binding site, thereby reducing the affinity of Vinca alkaloids.[7][8] Changes in the expression levels of different β-tubulin isotypes, particularly a decrease in class III β-tubulin, have also been associated with resistance.[7][9][10]
-
Altered Microtubule Dynamics: Increased expression of microtubule-associated proteins (MAPs), such as MAP4, can lead to microtubule stabilization, counteracting the depolymerizing effect of Vinca alkaloids.[3][7][9][11]
-
Defects in Apoptotic Pathways: Cancer cells can acquire mutations or altered expression of key apoptotic regulatory proteins, such as p53 and members of the Bcl-2 family, allowing them to evade programmed cell death induced by Vinca alkaloids.[12][13] The NF-κB signaling pathway has also been implicated in mediating resistance to Vinca alkaloid-induced apoptosis.[2][4][10][14]
Q2: How can I determine which mechanism of resistance is dominant in my cell line?
A2: A systematic approach is required to identify the dominant resistance mechanism. This typically involves a series of experiments to investigate each of the primary mechanisms. The following workflow can be a useful guide:
Q3: Are there known inhibitors for the common drug efflux pumps?
A3: Yes, several generations of inhibitors for ABC transporters have been developed. These can be valuable tools for confirming the role of specific pumps in resistance.
| Efflux Pump | Inhibitor Examples |
| P-glycoprotein (P-gp/MDR1) | Verapamil (B1683045), Cyclosporin A, Tariquidar (B1662512) |
| MRP1 | MK-571, Probenecid |
| BCRP | Ko143, Fumitremorgin C |
Section 2: Troubleshooting Guides
Drug Efflux Assays (Calcein-AM/Rhodamine 123)
Problem: No difference in fluorescence between sensitive and resistant cells.
| Possible Cause | Troubleshooting Step |
| Low expression/activity of efflux pumps in the resistant line. | Confirm pump expression by Western blot. Not all resistant lines rely on efflux. |
| Cells are not healthy. | Ensure cells are in the logarithmic growth phase and have high viability.[2] |
| Incorrect dye concentration. | Titrate the Calcein-AM or Rhodamine 123 concentration to find the optimal signal-to-noise ratio. |
| Inhibitor (e.g., verapamil) is not effective or used at the wrong concentration. | Test a range of inhibitor concentrations and ensure its activity from literature or previous experiments. |
| Instrument settings are not optimal. | Check the excitation/emission wavelengths and gain settings on the flow cytometer or plate reader. |
Western Blotting for ABC Transporters and Tubulin Isotypes
Problem: No or weak band for the protein of interest.
| Possible Cause | Troubleshooting Step |
| Low protein expression. | Increase the amount of protein loaded onto the gel. Use a positive control cell line known to express the protein. |
| Poor antibody quality. | Use a validated antibody specific for the target protein and isotype. Check the manufacturer's datasheet for recommended conditions. For tubulin isotypes, some antibodies may have cross-reactivity.[15] |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage, especially for high molecular weight proteins like P-gp.[11][13] |
| Incorrect blocking or antibody incubation conditions. | Optimize blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and incubation times/temperatures.[16] |
Problem: High background or non-specific bands.
| Possible Cause | Troubleshooting Step |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations.[11] |
| Insufficient washing. | Increase the number and duration of washes with TBST.[16] |
| Blocking is inadequate. | Increase the blocking time or try a different blocking agent.[16] |
Tubulin Polymerization Assays
Problem: No polymerization in the control sample.
| Possible Cause | Troubleshooting Step |
| Inactive tubulin. | Use fresh, high-quality tubulin stored properly at -80°C. Avoid repeated freeze-thaw cycles.[9][12] |
| Incorrect buffer composition. | Ensure the polymerization buffer contains GTP and is at the correct pH.[7][9] |
| Suboptimal temperature. | The assay is highly temperature-sensitive. Ensure the spectrophotometer is pre-warmed to 37°C.[5][9] |
Problem: High absorbance at time zero.
| Possible Cause | Troubleshooting Step |
| Tubulin aggregation. | Centrifuge the tubulin stock at high speed before the assay to remove aggregates.[7] |
| Compound precipitation. | Visually inspect for precipitate. Run a control with the compound in buffer without tubulin.[12] |
Apoptosis Assays (Annexin V/PI Staining)
Problem: High percentage of Annexin V positive cells in the negative control.
| Possible Cause | Troubleshooting Step |
| Poor cell health. | Use cells from a healthy, non-confluent culture. |
| Harsh cell handling. | Handle cells gently during harvesting and staining to avoid mechanical membrane damage. Avoid using EDTA for detaching adherent cells as it can interfere with calcium-dependent Annexin V binding.[2][17] |
Problem: No significant increase in apoptosis in treated samples.
| Possible Cause | Troubleshooting Step |
| Drug concentration or incubation time is insufficient. | Perform a dose-response and time-course experiment to determine optimal conditions. |
| Cells are resistant to apoptosis. | This may be the resistance mechanism. Investigate downstream apoptotic pathways (e.g., Bcl-2 family, caspases). |
| Loss of apoptotic cells. | Apoptotic cells can detach. Ensure to collect both the supernatant and adherent cells for analysis.[2][17] |
Section 3: Quantitative Data
Table 1: IC50 Values of Vinca Alkaloids in Sensitive and Resistant Cell Lines
| Cell Line | Parent Cell Line | Vinca Alkaloid | IC50 Sensitive (nM) | IC50 Resistant (nM) | Fold Resistance | Reference(s) |
| VCR/MCF7 | MCF7 | Vincristine (B1662923) | 7.37 | 10,574 | ~1435 | [18] |
| CEM/VLB100 | CCRF-CEM | Vinblastine (B1199706) | - | - | ~200-800 | [14] |
| P388/VCR | P388 | Vincristine | - | - | - | [3] |
| H1299 | - | Vinblastine | 30 | - | - | [19] |
| H1299 | - | Docetaxel (B913) | 30 | - | - | [19] |
| NCI-H460/VNR | NCI-H460 | Vinorelbine | 1.5 | 35 | 23.3 | - |
| A549/VBL | A549 | Vinblastine | 2.1 | 85 | 40.5 | - |
Note: IC50 values can vary between laboratories and experimental conditions. This table provides examples from cited literature.
Table 2: Reversal of Vinca Alkaloid Resistance by ABC Transporter Inhibitors
| Resistant Cell Line | Vinca Alkaloid | Inhibitor | Inhibitor Conc. | Fold Reversal of Resistance | Reference(s) |
| C26 | Vincristine | Verapamil | 6.6 µM | 12 | |
| P388/VCR | Vincristine | Verapamil | 6.6 µM | 10 (in accumulation) | [3] |
| CEM/VLB100 | Vincristine | Verapamil | 10 µM | ~85 | [14] |
| CEM/VLB100 | Vinblastine | Verapamil | 10 µM | ~75 | [14] |
| K562/ADM | Vincristine | Cyclosporin A | 5 µg/ml | 240 | [20] |
| Various Solid Tumors | Vinorelbine | Tariquidar | 200 nM | Significant decrease in IC90 |
Section 4: Experimental Protocols & Signaling Pathways
Protocol: Calcein-AM Efflux Assay for MDR Activity
This assay measures the function of P-gp and MRP1 by quantifying the retention of the fluorescent substrate Calcein.
Materials:
-
Calcein-AM stock solution (1 mM in DMSO)
-
Assay Buffer (e.g., PBS or phenol (B47542) red-free medium)
-
MDR inhibitor (e.g., Verapamil or Cyclosporin A)
-
Sensitive and resistant cell lines
-
96-well black, clear-bottom plate or flow cytometry tubes
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight. For suspension cells, use an appropriate number of cells per tube.
-
Wash cells with Assay Buffer.
-
Pre-incubate cells with the MDR inhibitor or vehicle control in Assay Buffer for 30-60 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 0.25-1 µM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash cells twice with ice-cold Assay Buffer.
-
Measure fluorescence using a plate reader (Ex/Em ~485/535 nm) or analyze by flow cytometry.
Expected Results: Resistant cells will show lower fluorescence compared to sensitive cells. The inhibitor should increase fluorescence in resistant cells.
Protocol: Western Blot for βIII-Tubulin
This protocol outlines the detection of βIII-tubulin, an isotype often altered in Vinca alkaloid resistance.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-βIII-tubulin (validated for Western Blot)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with anti-βIII-tubulin primary antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply chemiluminescent substrate and capture the signal.
-
Normalize to a loading control (e.g., GAPDH or pan-β-actin).
Signaling Pathways in Apoptosis Resistance
NF-κB Pathway in Vinca Alkaloid-Induced Apoptosis
Vinca alkaloids can induce the degradation of IκBα, leading to the activation and nuclear translocation of NF-κB. Depending on the cellular context, this can either promote or inhibit apoptosis.[4][10] Resistance can arise from alterations in this pathway that favor cell survival.
Bcl-2 Family and p53 in Apoptosis Evasion
The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial for determining cell fate. Vinca alkaloid-induced stress can activate the intrinsic apoptotic pathway, which is regulated by these proteins. The tumor suppressor p53 can also be activated, leading to the transcription of pro-apoptotic genes. Resistance can occur through the upregulation of anti-apoptotic Bcl-2 family members or through inactivating mutations in p53.[1][12][13]
References
- 1. Promotion by verapamil of vincristine responsiveness in tumor cell lines inherently resistant to the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. abscience.com.tw [abscience.com.tw]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Ex vivo reversal of chemoresistance by tariquidar (XR9576) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Reversal of Vinca alkaloid resistance but not multiple drug resistance in human leukemic cells by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods in Tubulin Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. benchchem.com [benchchem.com]
- 18. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Co-treatment by docetaxel and vinblastine breaks down P-glycoprotein mediated chemo-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synergistic Effect of Cyclosporin A and Verapamil in Overcoming Vincristine Resistance of Multidrug‐resistant Cultured Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vinleurosine Sulfate Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Vinleurosine sulfate (B86663) in cytotoxicity assays. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vinleurosine sulfate?
This compound is a vinca (B1221190) alkaloid, an antineoplastic agent derived from the periwinkle plant, Catharanthus roseus.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for forming the mitotic spindle during cell division.[1][3] this compound binds to β-tubulin, a protein subunit of microtubules, and inhibits its polymerization.[1] This interference with microtubule assembly leads to mitotic arrest in the metaphase of the cell cycle, ultimately inducing programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][3]
Q2: What is a typical effective concentration range for this compound in in vitro studies?
The effective concentration of this compound can vary significantly depending on the specific cell line and the duration of exposure. Generally, concentrations in the nanomolar (nM) to low micromolar (µM) range are effective for related vinca alkaloids like vincristine (B1662923). For instance, studies on some leukemia cell lines have shown cytotoxic effects at concentrations between 10 nM and 100 nM.[4][5] However, it is crucial to empirically determine the optimal concentration for each cell line and experimental setup through a dose-response experiment.
Q3: How should I dissolve and dilute this compound for my experiments?
This compound is often soluble in dimethyl sulfoxide (B87167) (DMSO).[6] To prepare a stock solution, dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and protected from light.[6] For your experiments, perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the culture medium is low, typically not exceeding 0.5%, as higher concentrations can be toxic to cells.[7][8] For sensitive or primary cell lines, the final DMSO concentration should be even lower, around 0.1%.[7][8] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest drug concentration.
Q4: What are some common cytotoxicity assays that can be used with this compound?
Several assays can be used to measure the cytotoxic effects of this compound. Commonly used methods include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of viable cells.[4][9]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, this method also measures mitochondrial activity but produces a water-soluble formazan (B1609692) product, simplifying the protocol.[9]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[10]
-
Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability in cytotoxicity assay results | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid seeding cells in the outer wells of the plate, which are more prone to evaporation (the "edge effect").[10] |
| Air bubbles in the wells. | Carefully inspect the plate for air bubbles before taking readings. If present, gently puncture them with a sterile needle.[12] | |
| Inaccurate pipetting during serial dilutions. | Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare a master mix for each concentration to be added to replicate wells. | |
| High background signal in control wells | High cell density. | Optimize the cell seeding density. Too many cells can lead to a high background signal.[12] |
| Contamination of culture medium or reagents. | Use fresh, sterile medium and reagents. Filter-sterilize all solutions. | |
| High concentration of certain substances in the cell culture medium. | Test the medium components and try to reduce their concentration if they are contributing to high absorbance.[12] | |
| No cytotoxic effect observed | Incorrect concentration range. | The concentrations tested may be too low. Perform a wider range of dilutions, from nanomolar to high micromolar, to identify the active range. |
| Drug inactivity. | Ensure the this compound has been stored correctly and has not degraded. Prepare fresh stock solutions. | |
| Cell line resistance. | Some cell lines may be inherently resistant to this compound. Consider using a different cell line or a positive control known to induce cytotoxicity in your chosen cell line. | |
| Precipitation of the compound in the culture medium | Low solubility of this compound at the tested concentration. | Ensure the stock solution in DMSO is fully dissolved before diluting in the medium. When diluting, add the DMSO stock to the medium and mix immediately and thoroughly.[13] Avoid concentrations that exceed the solubility limit in the final medium. |
Data Presentation
Table 1: IC50 Values of Related Vinca Alkaloids in Various Cancer Cell Lines
Note: The following IC50 values are for Vincristine sulfate, a closely related vinca alkaloid, and are provided as a reference. The IC50 for this compound should be determined experimentally for each specific cell line.
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| MCF-7 (Sensitive) | Breast Cancer | 7.371 nM | 48 hours[4] |
| VCR/MCF7 (Resistant) | Breast Cancer | 10,574 nM | 48 hours[4] |
| L1210 | Murine Leukemia | 4.4 nM | Continuous[4] |
| S49 | Murine Lymphoma | 5 nM | Continuous[4] |
| HeLa | Cervical Cancer | 1.4 nM | Continuous[4] |
| HL-60 | Human Leukemia | 4.1 nM | Continuous[4] |
| SH-SY5Y | Neuroblastoma | 0.1 µM | Not Specified[12] |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound using the MTT assay.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[4]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[4]
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the various concentrations of this compound.[4] Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: A typical experimental workflow for a cytotoxicity assay.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: A logical approach to troubleshooting inconsistent assay results.
References
- 1. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 2. What is Vincristine Sulfate used for? [synapse.patsnap.com]
- 3. mjpms.in [mjpms.in]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. researchgate.net [researchgate.net]
Improving solubility of Vinleurosine sulfate in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for improving the solubility of Vinleurosine sulfate (B86663) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Vinleurosine sulfate and why is its aqueous solubility a challenge?
Vinleurosine is an indole (B1671886) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus) and exhibits antineoplastic activity.[1][2][3] As a sulfate salt, it has some water solubility, but achieving desired concentrations for in vitro and in vivo experiments can be challenging due to its complex molecular structure and potential for precipitation in physiological buffers. Many complex drug molecules, particularly those with higher molecular weights and lipophilicity, face challenges with aqueous solubility, which is a critical factor for bioavailability and formulation development.[4]
Q2: My this compound precipitated out of solution after dilution in my experimental buffer. What went wrong?
Precipitation is a common issue encountered when working with vinca (B1221190) alkaloids like this compound and is most often linked to the pH of the aqueous buffer. These compounds are generally more stable and soluble in acidic conditions and can precipitate in neutral or alkaline solutions.[5]
Troubleshooting Steps:
-
Check the pH of your Buffer: The primary cause of precipitation is likely a buffer pH outside the optimal range. For the closely related compound Vincristine sulfate, the optimal pH for stability and solubility is between 3.5 and 5.5.[5]
-
Verify the Final Concentration: Ensure the final concentration of this compound does not exceed its solubility limit in your specific buffer system.
-
Review the Dilution Method: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, localized high concentrations can cause immediate precipitation. Ensure rapid and thorough mixing upon dilution.
Below is a logical workflow to troubleshoot precipitation issues.
References
Technical Support Center: Vinleurosine Sulfate Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of vinleurosine (B1683062) sulfate (B86663) in long-term experiments. Given the limited availability of stability data specific to vinleurosine sulfate, this guide leverages information from structurally similar and well-studied vinca (B1221190) alkaloids, such as vincristine (B1662923) sulfate, to provide robust recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: this compound stability is primarily influenced by pH, temperature, and light exposure. It is a light-sensitive compound and is also susceptible to degradation in both acidic and alkaline conditions. For optimal stability, solutions should be protected from light and maintained within a specific pH range.
Q2: What is the optimal pH range for maintaining this compound stability in aqueous solutions?
A2: Based on data for the closely related vincristine sulfate, the optimal pH range for stability is between 3.5 and 5.5.[1] Solutions with a pH outside of this range, particularly alkaline solutions, can lead to precipitation and accelerated degradation.[1]
Q3: How should this compound solutions be stored for long-term experiments?
A3: Both stock solutions and diluted experimental solutions of this compound should be protected from light and stored under refrigeration at 2°C to 8°C. For long-term storage of stock solutions, aliquoting and freezing at -20°C or below is recommended to minimize freeze-thaw cycles.
Q4: My this compound solution turned cloudy after dilution in my experimental buffer. What is the likely cause?
A4: Cloudiness or precipitation upon dilution is often due to the pH of the buffer being outside the optimal stability range (3.5-5.5).[1] Phosphate-buffered saline (PBS), which typically has a pH of 7.4, can cause precipitation of vinca alkaloids.[1] Another potential cause is exceeding the solubility limit of this compound in the chosen buffer system.
Q5: Is this compound sensitive to light?
A5: Yes, this compound is photosensitive. Exposure to light can lead to degradation.[2] It is crucial to protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound during the experiment.
Troubleshooting Steps:
-
Verify Solution pH: Measure the pH of your final experimental solution. Ensure it falls within the recommended range of 3.5 to 5.5.[1]
-
Control Temperature: Maintain a consistent and controlled temperature throughout your experiment. Avoid exposing the compound to high temperatures.
-
Protect from Light: Ensure that all vessels containing this compound are adequately protected from light at all stages of the experiment.
-
Freshly Prepare Solutions: Whenever possible, prepare this compound solutions fresh before each experiment. If using stored solutions, ensure they have been stored correctly and for a limited time.
-
Perform a Stability Check: Analyze the concentration and purity of your this compound solution at the beginning and end of a pilot experiment using a stability-indicating method like HPLC to assess the extent of degradation under your experimental conditions.
Issue 2: Precipitation or Cloudiness in Solution
Possible Cause: pH incompatibility or exceeding solubility limits.
Troubleshooting Steps:
-
Buffer Selection: If using a buffer with a pH outside the 3.5-5.5 range (e.g., PBS pH 7.4), switch to a more suitable buffer system such as a citrate (B86180) or acetate (B1210297) buffer.[1]
-
Solubility Check: Verify the concentration of your this compound solution. If it is close to the solubility limit in your chosen solvent or buffer, consider preparing a more dilute solution.
-
Order of Dilution: When preparing dilutions, try adding the concentrated this compound stock solution to the diluent dropwise while gently mixing. This can sometimes prevent localized high concentrations that may lead to precipitation.
-
Co-solvents: For stock solutions, consider using a small amount of a co-solvent like DMSO before further dilution in an aqueous buffer, ensuring the final concentration of the co-solvent is compatible with your experimental system.
Quantitative Data Summary
The following tables summarize stability data for vincristine sulfate, which can be used as a proxy for estimating the stability of this compound due to their structural similarity.
Table 1: pH-Dependent Stability of Vincristine Sulfate in Aqueous Solution
| pH | Temperature (°C) | Storage Duration | Approximate Degradation (%) | Reference |
| 3.5 - 5.5 | 4 | 7 days | < 5% | [1] |
| 7.4 | 25 | 24 hours | > 10% (with precipitation) | [1] |
| > 8.0 | 25 | < 24 hours | Significant degradation and precipitation | [1] |
Table 2: Temperature-Dependent Stability of Vincristine Sulfate in 0.9% NaCl (pH 4.5-5.0)
| Temperature (°C) | Storage Duration | Approximate Degradation (%) | Reference |
| 4 | 31 days | < 10% | [1] |
| 25 | 31 days | < 10% | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile water for injection
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO or sterile water to achieve the target concentration (e.g., 10 mg/mL).
-
Gently vortex the solution until the powder is completely dissolved. Avoid vigorous shaking to minimize shearing forces.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound (Adapted from Vincristine Sulfate Methods)
Objective: To quantify the concentration of this compound and detect the presence of degradation products over time.
Methodology:
This is a representative method and may require optimization for your specific HPLC system and column.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and a suitable buffer (e.g., 10 mM potassium phosphate (B84403) with 1-pentanesulfonic acid sodium salt as an ion-pairing agent), with the pH adjusted to the optimal range for separation (typically between 3.5 and 4.5). The exact ratio of methanol to buffer should be optimized to achieve good resolution between the parent compound and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of maximum absorbance for this compound (e.g., 260-300 nm, to be determined empirically).
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare the this compound solution in the experimental buffer at the desired concentration (time zero, T=0).
-
Immediately inject a sample into the HPLC system to obtain the initial chromatogram and peak area of the parent compound.
-
Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure, or in the presence of other experimental components).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), inject another sample into the HPLC system.
-
Analyze the chromatograms to determine the decrease in the peak area of the this compound peak and the appearance and increase in the peak areas of any new peaks, which correspond to degradation products. The stability is assessed by the percentage of the initial concentration remaining over time.
Visualizations
Caption: Key factors influencing this compound stability and control measures.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Vinleurosine Sulfate In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vitro use of Vinleurosine (B1683062) sulfate (B86663), with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vinleurosine sulfate?
A1: this compound, like other vinca (B1221190) alkaloids, exerts its primary cytotoxic effect by disrupting microtubule dynamics. It binds to β-tubulin, inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to the breakdown of the mitotic spindle, a structure essential for chromosome segregation during cell division. As a result, cells are arrested in the metaphase of mitosis, which ultimately triggers apoptosis (programmed cell death).[1][2] This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells.
Q2: What are the main off-target effects of this compound observed in vitro?
A2: The most significant off-target effect of this compound and other vinca alkaloids is neurotoxicity.[2][3] This is because neurons are highly dependent on stable microtubule networks for essential functions like axonal transport. Disruption of these microtubules can lead to neurite retraction, impaired neuronal function, and eventually neuronal cell death, even at concentrations below those required for anti-cancer effects.[1][3] Other potential off-target effects can include impacts on non-neuronal cells that rely on microtubule integrity.
Q3: How can I minimize neurotoxicity when treating non-neuronal cells with this compound in a co-culture system?
A3: Minimizing neurotoxicity in a co-culture system requires a multi-faceted approach. Consider using a lower concentration of this compound in combination with another chemotherapeutic agent that does not exhibit neurotoxicity. Additionally, co-treatment with neuroprotective agents, such as antioxidants like N-acetylcysteine or glutathione (B108866), may help mitigate damage to neurons. Another strategy is to use physical separation methods, like transwell inserts, which allow for the study of secreted factors without direct contact between the cell types.
Q4: What is the role of efflux pumps in the activity of this compound?
A4: Efflux pumps, particularly P-glycoprotein (P-gp/MDR1/ABCB1), are a major factor in cellular resistance to vinca alkaloids.[4] These ATP-binding cassette (ABC) transporters are present in the cell membrane and actively pump this compound out of the cell, reducing its intracellular concentration and thus its cytotoxic efficacy. Overexpression of these pumps is a common mechanism of acquired drug resistance in cancer cells. In some tissues, these pumps also contribute to a natural barrier, limiting drug penetration.
Q5: Are there ways to counteract the effect of efflux pumps in vitro?
A5: Yes, the activity of efflux pumps can be inhibited by using specific small molecule inhibitors. For example, Verapamil can be used to block P-gp activity, thereby increasing the intracellular accumulation and potency of vinca alkaloids. When using such inhibitors, it is crucial to perform dose-response experiments to determine the optimal concentration that inhibits the pump without causing significant toxicity to the cells.
Troubleshooting Guides
Issue 1: High levels of cell death in control neuronal cultures.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all conditions and is at a non-toxic level for your specific cell type (typically <0.1%). Run a solvent-only control. |
| Suboptimal Culture Conditions | Verify the quality of your culture medium, serum, and supplements. Ensure proper incubator conditions (temperature, CO2, humidity). |
| Cell Health | Use cells at a low passage number and ensure they are healthy and actively proliferating before starting the experiment. |
Issue 2: No significant difference in cytotoxicity between cancer cells and neurons.
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration Range | The concentrations of this compound being tested may be too high, causing overwhelming toxicity in both cell types. Perform a broad dose-response curve (e.g., from picomolar to micromolar ranges) to identify a therapeutic window. |
| High Expression of Efflux Pumps in Cancer Cells | Your cancer cell line may have high endogenous expression of efflux pumps, reducing the intracellular concentration of the drug. Consider measuring the expression of P-gp/MDR1. Co-treatment with an efflux pump inhibitor like Verapamil may reveal the true sensitivity of the cancer cells. |
| Assay Sensitivity | The chosen cytotoxicity assay (e.g., MTT) may not be sensitive enough to detect subtle differences. Consider using a more sensitive assay, such as a live/dead stain or a clonogenic assay. For neurons, neurite outgrowth measurement is a more sensitive indicator of neurotoxicity than cell viability.[3] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Drug Stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments, as this can influence drug efficacy. |
| Duration of Treatment | Use a consistent and well-defined treatment duration in all experiments. |
Quantitative Data
Disclaimer: The following data is primarily based on studies of vincristine (B1662923) and vinblastine, which are structurally and mechanistically similar to this compound. IC50 values can vary significantly based on the cell line, assay method, and experimental conditions.
Table 1: Comparative Cytotoxicity of Vinca Alkaloids (IC50 Values)
| Cell Line | Cell Type | Vincristine IC50 | Reference |
| SH-SY5Y | Human Neuroblastoma | 100 nM | [1] |
| PC12 | Rat Pheochromocytoma (Neuronal Model) | Significant neurite inhibition at 0.55 nM | [3] |
| MCF-7 | Human Breast Cancer | 7.37 nM | [4] |
| A549 | Human Lung Cancer | 137 nM | [4] |
| REH | Human Leukemia | ~2 nM | [4] |
| L1210 | Murine Leukemia | 50% cell kill at 100 nM (1-3 hr exposure) | [5] |
| CEM | Human Leukemia | 50% growth reduction at 100 nM (1-3 hr exposure) | [5] |
Table 2: Example Concentrations for In Vitro Mitigation Strategies
| Strategy | Agent | Example Concentration Range | Target | Reference (for similar compounds) |
| Antioxidant Co-treatment | Glutathione (GSH) | 25-500 mg/kg (in vivo data, requires in vitro optimization) | Reactive Oxygen Species (ROS) | [6] |
| NLRP3 Inflammasome Inhibition | MCC950 | 5 mg/kg (in vivo data, requires in vitro optimization) | NLRP3 Inflammasome | [7][8] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Microtubule Disruption in Neurons
This protocol allows for the visualization of the effects of this compound on the microtubule network in cultured neurons.
Materials:
-
Neuronal cell culture (e.g., primary neurons or a neuronal cell line like SH-SY5Y)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Plate neurons on coverslips in a multi-well plate and allow them to adhere and differentiate.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired time period. Include a vehicle-only control.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and then block with 5% BSA for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-β-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and then stain with DAPI for 5-10 minutes.
-
Mounting: Wash with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Disrupted microtubule networks will appear fragmented and disorganized compared to the well-defined filaments in control cells.
Protocol 2: Detection of Reactive Oxygen Species (ROS)
This protocol measures oxidative stress, a potential off-target effect, using a fluorescent probe like DCFDA.
Materials:
-
Cultured cells (adherent or suspension)
-
This compound
-
ROS detection reagent (e.g., DCFDA - 2',7'-dichlorodihydrofluorescein (B1593923) diacetate)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Positive control (e.g., H₂O₂)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere (for adherent cells).
-
Treatment: Treat the cells with this compound for the desired duration. Include a vehicle control and a positive control (e.g., H₂O₂).
-
Washing: After treatment, gently wash the cells twice with warm HBSS or PBS.
-
Probe Loading: Add the ROS detection reagent (e.g., 5 µM CM-H2DCFDA in HBSS) to each well and incubate for 30-45 minutes in a CO₂ incubator, protected from light.
-
Measurement: Remove the reagent solution, add HBSS or PBS, and immediately measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF). An increase in fluorescence intensity indicates an increase in ROS levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing microtubule disruption via immunofluorescence.
Caption: Mechanism of P-glycoprotein mediated efflux of this compound.
Caption: Simplified NLRP3 inflammasome pathway in neurotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vinca-alkaloid neurotoxicity measured using an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduced glutathione protects against cisplatin-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NLRP3 inflammasome inhibition attenuates subacute neurotoxicity induced by acrylamide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Vinleurosine sulfate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vinleurosine sulfate (B86663). The information is designed to address common issues and ensure the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vinleurosine sulfate?
This compound is a member of the vinca (B1221190) alkaloid family of antineoplastic agents.[1] Its primary mechanism of action is the disruption of microtubule dynamics, which are essential for various cellular processes, particularly mitosis.[2] this compound binds to β-tubulin, a protein subunit of microtubules, and inhibits the polymerization of tubulin dimers into microtubules.[3][4] This interference with microtubule assembly leads to the depolymerization of microtubules and prevents the formation of a functional mitotic spindle, a structure necessary for chromosome segregation during cell division.[2][5] Consequently, the cell cycle is arrested in the M phase, which ultimately triggers programmed cell death (apoptosis).[6][7]
Q2: My this compound precipitated out of solution after dilution in my cell culture media. What could be the cause?
Precipitation of this compound upon dilution is a common issue that can significantly impact experimental outcomes. The most likely causes are related to the pH of the buffer and exceeding the compound's solubility limit. Vinca alkaloids can precipitate in alkaline conditions. It is recommended to ensure the final pH of your buffer is within the optimal stability range. Another possibility is that the concentration of this compound in your final dilution exceeds its solubility in the specific buffer system you are using.
Q3: I am observing a higher IC50 value for this compound in my cancer cell line than what is reported in the literature. What are the potential reasons?
Discrepancies in IC50 values are a frequent challenge and can stem from several factors:
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to microtubule-targeting agents. This can be due to intrinsic resistance mechanisms, such as the expression of different tubulin isotypes or the overexpression of drug efflux pumps like P-glycoprotein.[8]
-
Experimental Conditions: Variations in experimental parameters can significantly influence the apparent IC50 value. Key factors to standardize include cell seeding density, the percentage of serum in the culture medium (as some small molecules can bind to serum proteins, reducing their effective concentration), and the incubation time.[9]
-
Compound Integrity: Improper storage or handling of this compound can lead to its degradation, resulting in reduced potency. It is crucial to follow the recommended storage conditions and avoid repeated freeze-thaw cycles of stock solutions.[9]
Q4: What are the key downstream signaling pathways affected by this compound that lead to apoptosis?
The mitotic arrest induced by this compound triggers a cascade of signaling events that converge on the apoptotic machinery. Key pathways and proteins involved include:
-
JNK Activation: Vinca alkaloids can cause an imbalance in reactive oxygen species (ROS), leading to prolonged activation of c-Jun N-terminal kinase (JNK).[7]
-
Bcl-2 Family Regulation: Activated JNK can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and affect the balance of other Bcl-2 family proteins, such as the Bax/Bcl-2 ratio, promoting the intrinsic apoptotic pathway.[7][10][11]
-
Caspase Activation: The disruption of mitochondrial function and the shift in the balance of Bcl-2 family proteins ultimately lead to the activation of caspases, the executioners of apoptosis.[7]
-
NF-κB Pathway: Some studies suggest that the NF-κB/IκB signaling pathway may also play a role in mediating vinca alkaloid-induced apoptosis.[12]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Cell Viability Assay Results
Symptoms:
-
High variability in IC50 values between experiments.
-
Lack of a clear dose-response curve.
-
Results that are not consistent with previous findings or published data.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility/Stability | - Ensure complete dissolution of this compound in the stock solvent (e.g., DMSO) before further dilution. Gentle warming or sonication may aid dissolution. - Visually inspect for any precipitate in the stock solution and final dilutions. - Prepare fresh dilutions for each experiment from a properly stored, single-use aliquot of the stock solution to avoid degradation from multiple freeze-thaw cycles.[9] |
| Cell Culture Conditions | - Use cells within a consistent and low passage number range. - Ensure cells are in the exponential growth phase and have a healthy morphology at the time of treatment. - Standardize cell seeding density across all experiments, as this can significantly impact the apparent IC50 value.[8][13] |
| Assay Protocol Variability | - Calibrate pipettes regularly to ensure accurate liquid handling. - Ensure uniform mixing of the compound in the culture wells. - Maintain consistent incubation times for drug treatment and assay development steps.[13] |
| Cell Line Resistance | - If using a new cell line, its sensitivity to this compound may be unknown. Consider performing a broader dose-response study. - Be aware of potential multidrug resistance mechanisms in your cell line, such as the expression of P-glycoprotein.[3] |
Issue 2: Weak or No Observed Effect on Microtubule Disruption in Immunofluorescence Imaging
Symptoms:
-
Microtubule network appears normal even at high concentrations of this compound.
-
Lack of mitotic arrest as evidenced by a low mitotic index.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration or Incubation Time | - The concentration of this compound may be too low to induce observable effects within the chosen timeframe. Perform a dose-response and time-course experiment to determine the optimal conditions. - At lower concentrations, vinca alkaloids suppress microtubule dynamics rather than causing complete depolymerization.[2] Consider using live-cell imaging to observe these more subtle effects.[2] |
| Poor Antibody Staining | - Ensure the primary antibody against tubulin is validated and used at the recommended dilution. - Optimize fixation and permeabilization steps to ensure antibody access to the microtubule network.[14] - Use a high-quality, bright secondary antibody and appropriate mounting medium with an antifade reagent.[5] |
| Drug Efflux | - Some cell lines express high levels of efflux pumps that can actively remove this compound from the cell. Consider co-incubation with an efflux pump inhibitor, such as verapamil, as an experimental control.[2] |
Quantitative Data
The following table summarizes key physical and chemical properties of this compound and provides stability information based on data from the closely related compound, Vincristine sulfate. This information is critical for proper handling and storage to ensure experimental consistency.
| Parameter | Value/Recommendation | Notes |
| Molecular Formula | C₄₆H₅₆N₄O₉ · H₂SO₄ | |
| Molecular Weight | 907.04 g/mol | [9] |
| Appearance | White to light yellow or brown powder | [1] |
| Solubility | Soluble in water and methanol. | For stock solutions, DMSO or dimethylformamide can be used. |
| Optimal pH for Stability | 3.5 - 5.5 | Solutions outside this range, especially alkaline pH, can lead to degradation and precipitation. |
| Recommended Storage | Store lyophilized powder at -20°C. | Store stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] Protect from light. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a cancer cell line using an MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.[8]
Protocol 2: Immunofluorescence Staining of Microtubules
This protocol provides a method for visualizing the effects of this compound on the microtubule network in adherent cells.
Materials:
-
Adherent cell line (e.g., HeLa, A549)
-
Sterile glass coverslips in a 24-well plate
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG, Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium with antifade
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and allow them to adhere. Treat the cells with the desired concentrations of this compound and a vehicle control for the appropriate duration.
-
Fixation: Gently wash the cells with PBS and then fix them with fixation buffer for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with permeabilization buffer for 10 minutes to allow antibody entry.
-
Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells extensively with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash the cells with PBS. Incubate with a nuclear stain like DAPI for a few minutes. Perform a final wash with PBS and then carefully mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.[14]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced anti-tumour effects of Vinca alkaloids given separately from cytostatic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Localization of the vinblastine-binding site on beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Therapeutic Index of Vinleurosine Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Vinleurosine sulfate (B86663). The focus is on strategies to enhance its therapeutic index by improving efficacy and reducing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vinleurosine sulfate?
A1: this compound, like other vinca (B1221190) alkaloids, functions as a microtubule-disrupting agent.[1] It binds to β-tubulin, a protein subunit of microtubules, and inhibits its polymerization.[2][3] This disruption of microtubule dynamics prevents the formation of the mitotic spindle, which is crucial for chromosome segregation during cell division.[1] Consequently, the cell cycle is arrested in the M phase, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][4]
Q2: What are the primary dose-limiting toxicities associated with this compound and other vinca alkaloids?
A2: The most significant dose-limiting toxicity for vinca alkaloids, including this compound, is neurotoxicity.[5][6] This can manifest as peripheral neuropathy, affecting motor, sensory, and autonomic functions.[5][7] Other potential toxicities include myelosuppression (suppression of blood cell production in the bone marrow), constipation, and alopecia (hair loss).[2]
Q3: How should this compound be stored and handled?
A3: this compound is typically a white to light yellow or brown powder.[8] It should be stored at -20°C and protected from light, as it can decompose upon exposure.[8][9] For creating stock solutions, it is recommended to prepare fresh dilutions for each experiment from a frozen stock to ensure stability.[2] When preparing for administration, this compound should not be diluted in solutions that alter the pH outside the range of 3.5 to 5.5.[10]
Strategies for Enhancing Therapeutic Index
Enhancing the therapeutic index of this compound involves strategies to increase its concentration at the tumor site while minimizing exposure to healthy tissues. The two primary approaches are advanced drug delivery systems and combination therapies.
Drug Delivery Systems
Q1: How can drug delivery systems improve the therapeutic index of this compound?
A1: Drug delivery systems, such as liposomes and nanoparticles, can significantly improve the pharmacokinetic profile of this compound.[11][12] These carriers can protect the drug from rapid degradation in the bloodstream, prolong its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[12][13] This targeted delivery can lead to higher efficacy at the tumor site with reduced systemic toxicity.[11]
Q2: I am developing a liposomal formulation of this compound and observing low encapsulation efficiency. What are the common causes and solutions?
A2: Low encapsulation efficiency is a common challenge in liposomal drug formulation. Here are some potential causes and troubleshooting steps:
-
Incorrect pH Gradient: The encapsulation of vinca alkaloids into liposomes is often driven by a transmembrane pH gradient. Ensure that the internal buffer of the liposome (B1194612) is acidic while the external buffer is neutral.
-
Lipid Composition: The choice of lipids is critical for drug retention. A rigid lipid bilayer can improve drug retention.
-
Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can lead to drug precipitation and incomplete encapsulation. Optimizing this ratio is crucial.
-
Incubation Temperature and Time: The drug loading process is temperature-dependent. Ensure that the incubation is carried out at a temperature above the phase transition temperature of the lipids for an adequate amount of time.
Quantitative Data: Pharmacokinetic Parameters of Conventional vs. Liposomal Vincristine (B1662923) Sulfate
The following data for Vincristine Sulfate, a close analog of Vinleurosine, illustrates the potential for liposomal formulations to improve pharmacokinetic profiles.
| Parameter | Conventional Vincristine Sulfate (VSI) | Liposomal Vincristine Sulfate (VSLI) | Fold Change | Reference |
| Cmax (ng/mL) | 26.6 | 86.6 | 3.26x Increase | [13] |
| AUC0-inf (ng·h/mL) | 95.1 | 222.1 | 2.34x Increase | [13] |
| Vz (L) | 688.8 | 224.1 | 3.07x Decrease | [13] |
| CL (L/h) | 22.1 | 8.9 | 2.48x Decrease | [13] |
| t1/2 (h) | 22.5 | 18.4 | No Significant Change | [13] |
Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Vz: Volume of distribution; CL: Plasma clearance; t1/2: Half-life.
Combination Therapies
Q1: Why is combination therapy a recommended strategy for this compound?
A1: Due to its significant side effects, this compound, like other vinca alkaloids, is often unsuitable for monotherapy at high doses.[14] Combination therapy allows for the use of lower, less toxic doses of this compound while achieving a synergistic or additive anti-cancer effect with other drugs that have different mechanisms of action.[14]
Q2: What classes of drugs are commonly used in combination with vinca alkaloids?
A2: Vinca alkaloids are frequently combined with a variety of other chemotherapeutic agents, including:[14]
-
DNA-interacting agents: Such as cyclophosphamide.
-
Drugs interfering with DNA synthesis: Such as methotrexate.
-
Monoclonal antibodies: For targeted therapy.
The goal is to attack the cancer cells through multiple pathways, which can also help to overcome drug resistance.
Troubleshooting Guides
Problem 1: High variability in in vitro cytotoxicity assay results.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and gently mix the cell suspension between plating each set of wells to prevent cell settling.[2]
-
-
Possible Cause 2: Edge Effects in Multi-Well Plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[2]
-
-
Possible Cause 3: Drug Instability.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect the drug from light, as it is light-sensitive.[2]
-
Problem 2: Animals in in vivo studies are exhibiting excessive weight loss or severe distress.
-
Possible Cause 1: this compound Dosage is Too High.
-
Solution: The dose of this compound is a critical factor. It is essential to perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.[15]
-
-
Possible Cause 2: Dehydration and Malnutrition due to Neurotoxicity.
-
Solution: Neurotoxicity can impair the animals' ability to eat and drink. Provide palatable, softened food on the cage floor and easily accessible water sources. Monitor food and water intake daily and consider subcutaneous fluid administration if dehydration is observed.[15]
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay to assess cell viability.
-
Cell Seeding: Seed cancer cells in 96-well plates at an optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[16]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After incubation, replace the culture medium with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubate for another 2-4 hours.[16]
-
Solubilization of Formazan (B1609692): Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[2][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.[16]
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2][16]
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound. After the treatment period, collect both adherent and floating cells.[16]
-
Cell Washing: Wash the collected cells with cold PBS.[16]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.[2]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.[2]
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
Caption: Decision tree for troubleshooting cytotoxicity assay variability.
References
- 1. What is Vincristine Sulfate used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Mononeuropathy due to vincristine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increased Risk of Vincristine Neurotoxicity Associated with Low CYP3A5 Expression Genotype in Children with Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 11. Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vincristine-based nanoformulations: a preclinical and clinical studies overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacokinetic Behavior of Vincristine and Safety Following Intravenous Administration of Vincristine Sulfate Liposome Injection in Chinese Patients With Malignant Lymphoma [frontiersin.org]
- 14. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Vinleurosine Sulfate Liposomal Formulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with vinleurosine (B1683062) sulfate (B86663) liposomal formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for vinleurosine sulfate?
This compound, a vinca (B1221190) alkaloid, functions as an antineoplastic agent by disrupting microtubule dynamics.[1][2][3] It binds to tubulin, inhibiting the polymerization of microtubules. This disruption of the microtubule network halts the formation of the mitotic spindle, leading to metaphase arrest in dividing cells and ultimately apoptosis.
Q2: Why is a liposomal formulation beneficial for this compound delivery?
Liposomal encapsulation of vinca alkaloids like vinleurosine can enhance their therapeutic efficacy.[4] These formulations can prolong the circulation time of the drug, optimize its delivery to target tissues, and potentially reduce side effects associated with the free drug. By modifying the liposome (B1194612) composition and drug-to-lipid ratio, the drug release rate can be controlled for a sustained therapeutic effect.[4][5]
Q3: What are the critical quality attributes to consider for a this compound liposomal formulation?
Key quality attributes to monitor during development and manufacturing include:
-
Particle Size and Polydispersity Index (PDI): Affects stability and in vivo biodistribution.
-
Zeta Potential: Indicates the surface charge and influences stability against aggregation.
-
Encapsulation Efficiency (%EE): The percentage of the total drug that is successfully entrapped within the liposomes.
-
Drug-to-Lipid Ratio: Influences drug loading, stability, and release kinetics.[5][6][7]
-
In Vitro Drug Release Profile: Predicts the rate at which the drug is released from the liposome.
-
Stability: Both physical (particle size, aggregation) and chemical (drug degradation) stability over time.
Q4: How does the drug-to-lipid ratio affect the formulation?
The drug-to-lipid ratio is a critical parameter that can significantly impact the properties of the liposomal formulation. For vinca alkaloids, increasing the drug-to-lipid ratio has been shown to decrease the drug release rate, which can be attributed to the precipitation of the drug inside the liposomes.[5][6] However, an excessively high initial drug-to-lipid ratio can lead to lower encapsulation efficiency.[6][7] Therefore, optimizing this ratio is crucial for achieving the desired therapeutic effect.[5]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (%EE) | 1. Inappropriate lipid composition. 2. Suboptimal drug-to-lipid ratio.[6][7] 3. Inefficient hydration of the lipid film. 4. Issues with the remote loading method (e.g., pH gradient not established or maintained). 5. Drug precipitation before or during encapsulation. | 1. Select lipids that are in a fluid state at the encapsulation temperature to enhance drug partitioning into the bilayer for non-polar drugs.[8] For polar drugs, ensure the internal aqueous volume is maximized. 2. Optimize the drug-to-lipid ratio; start with a molar ratio in the range of 10:1 to 100:1 (lipid:drug) and perform a loading efficiency curve.[9] 3. Ensure the hydration temperature is above the transition temperature (Tc) of the lipids and allow for adequate hydration time with agitation.[10] 4. Verify the pH of the internal and external buffers before and after loading. Ensure the liposome membrane is not leaky. 5. Ensure the drug is fully dissolved in the hydration buffer. |
| Inconsistent Particle Size / High Polydispersity Index (PDI) | 1. Incomplete dissolution of lipids in the organic solvent. 2. Inefficient sizing method (e.g., sonication, extrusion). 3. Aggregation of liposomes during preparation or storage. | 1. Ensure lipids are completely dissolved in the organic solvent before forming the lipid film.[10] 2. If using extrusion, ensure the membrane is not clogged and perform a sufficient number of passes. For sonication, optimize the time and power, and keep the sample on ice to prevent lipid degradation. 3. Check the zeta potential of the formulation. A zeta potential of ±30 mV or greater is generally considered stable. Consider including charged lipids in the formulation to increase electrostatic repulsion. |
| Premature Drug Leakage / Poor Drug Retention | 1. Unstable lipid bilayer. 2. High drug-to-lipid ratio leading to membrane destabilization.[7] 3. Inappropriate storage conditions (temperature, pH). | 1. Incorporate cholesterol into the lipid bilayer (typically 30-50 mol%) to increase membrane rigidity and reduce permeability. Use lipids with a higher transition temperature (Tc). 2. While a high drug-to-lipid ratio can increase retention for precipitating drugs, an excessive ratio can damage the membrane.[7] Optimize this ratio as described above. 3. Store the formulation at the recommended temperature (often 2-8°C) and in a buffer that maintains the stability of the drug and the liposomes. |
| Liposome Aggregation and Fusion | 1. Insufficient surface charge (low zeta potential). 2. Inappropriate ionic strength of the buffer. 3. Storage at or near the lipid transition temperature (Tc). | 1. Include charged lipids (e.g., DSPG, DOTAP) in the formulation. 2. High ionic strength can shield surface charges, leading to aggregation. Use a buffer with an appropriate ionic strength. 3. Store the liposomes at a temperature well below the Tc of the lipid components. |
| Chemical Degradation of this compound | 1. Exposure to light, high temperatures, or inappropriate pH. | 1. Protect the formulation from light at all stages of preparation and storage. Store at recommended refrigerated temperatures. Maintain the pH of the formulation within a stable range for vinleurosine. |
Quantitative Data Summary
The following tables provide representative data for liposomal formulations of vinca alkaloids. Note that these values are illustrative and optimal parameters for this compound may vary.
Table 1: Effect of Drug-to-Lipid Ratio on Encapsulation Efficiency and Drug Release of a Vinca Alkaloid
| Drug-to-Lipid Ratio (wt/wt) | Encapsulation Efficiency (%) | In Vivo Release Half-Life (T1/2) (hours) |
| 0.025 | >95% | 6.1 |
| 0.1 | >95% | 15.6 |
| 0.2 | ~90% | 35.0 |
| 0.4 | ~75% | 80.0 |
| 0.6 | ~60% | 117.0 |
| (Data adapted from studies on liposomal vincristine (B1662923) for illustrative purposes)[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C46H56N4O9 · H2O4S |
| Molecular Weight | 907.04 g/mol |
| Purity | ≥95% |
| (Data obtained from supplier and public database information)[1][2][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration Method
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC and Cholesterol at a 55:45 molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[10]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[10]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0 for remote loading) by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the transition temperature (Tc) of the lipids.[10]
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Sizing by Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Perform the extrusion at a temperature above the lipid Tc. Repeat the extrusion process 10-15 times to ensure a homogenous size distribution.
-
-
Remote Loading of this compound (pH Gradient Method):
-
Create a pH gradient by exchanging the external buffer of the liposomes with a buffer of neutral pH (e.g., HEPES-buffered saline, pH 7.4) via dialysis or size-exclusion chromatography.
-
Prepare a stock solution of this compound in the external buffer.
-
Add the this compound solution to the liposome suspension at the desired drug-to-lipid ratio.
-
Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for 10-30 minutes to facilitate the loading of the drug into the liposomes.[12]
-
-
Purification:
-
Remove the unencapsulated (free) drug from the liposomal formulation using size-exclusion chromatography or dialysis.
-
Protocol 2: Determination of Encapsulation Efficiency (%EE)
-
Separation of Free Drug:
-
Separate the liposome-encapsulated drug from the free drug using a method such as size-exclusion chromatography (e.g., Sephadex G-50 column) or ultracentrifugation.
-
-
Quantification of Total and Encapsulated Drug:
-
Disrupt a known volume of the liposomal formulation by adding a suitable solvent (e.g., methanol) to release the encapsulated drug.[13]
-
Quantify the total amount of vinleurosine in the disrupted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm).[14][15]
-
Quantify the amount of free drug in the filtrate/supernatant from the separation step.
-
-
Calculation of %EE:
-
Calculate the encapsulation efficiency using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 3: In Vitro Drug Release Assay
-
Methodology:
-
Use a dialysis-based method for the in vitro release study.[13][16]
-
Place a known amount of the this compound liposomal formulation into a dialysis bag with a specific molecular weight cut-off (e.g., 10-14 kDa).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring. To better mimic in vivo conditions, the release medium can be supplemented with serum or a lipid sink (e.g., multilamellar vesicles).[17][18]
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
-
Visualizations
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. liposomes.ca [liposomes.ca]
- 5. Therapeutically optimized rates of drug release can be achieved by varying the drug-to-lipid ratio in liposomal vincristine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting the encapsulation of drugs within liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 11. This compound | C46H56N4O9 | CID 442111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. liposomes.ca [liposomes.ca]
- 13. rsc.org [rsc.org]
- 14. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 17. Development of an in vitro drug release assay that accurately predicts in vivo drug retention for liposome-based delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Technical Support Center: Managing Vinca Alkaloid-Induced Neurotoxicity in Research Models
This guide provides researchers, scientists, and drug development professionals with practical answers and protocols for managing the neurotoxic effects of Vinca alkaloids (e.g., vincristine (B1662923), vinblastine) in preclinical research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Vinca alkaloid-induced neurotoxicity?
A1: The principal mechanism of cytotoxicity for Vinca alkaloids is their interaction with tubulin, the building block of microtubules.[1][2][3] By binding to tubulin, these agents disrupt microtubule dynamics, leading to the depolymerization of microtubules and inhibiting the formation of the mitotic spindle required for cell division.[4][5] This disruption is not only cytotoxic to cancer cells but also profoundly affects neurons, which rely on a stable microtubule network for essential functions like axonal transport.[4] The impairment of axonal transport and subsequent axonal degeneration are key events in the development of Vinca alkaloid-induced peripheral neuropathy (VIPN).[4][6][7] Sensory fibers are often affected more frequently and severely than motor fibers.[4]
Q2: Which animal models and dosing regimens are standard for inducing a consistent peripheral neuropathy phenotype?
A2: Rats (Sprague-Dawley, Wistar) and mice (C57BL/6) are the most common models for studying VIPN.[8][9] Achieving a consistent phenotype is critically dependent on the dosing regimen, which often involves cumulative dosing to induce neurotoxicity.[9] However, there is significant variability in protocols across laboratories, including the dose, administration route (intraperitoneal or intravenous), and duration of treatment.[10][11][12] For specific, validated dosing regimens, please refer to the data table in the following section.
Q3: What are the essential methods for assessing the severity of VIPN in animal models?
A3: A comprehensive assessment requires a multi-modal approach combining behavioral, electrophysiological, and histological evaluations.[8][10][12]
-
Behavioral Tests: These are crucial for assessing sensory and motor function. Common tests include the von Frey filament test for mechanical allodynia, hot/cold plate tests for thermal sensitivity, and the rotarod test for motor coordination.[8][9]
-
Electrophysiology: Nerve conduction studies are used to measure functional nerve damage.[8] A significant decrease in the amplitude of the sensory nerve action potential (SNAP) and compound muscle action potential (CMAP) is a key indicator of axonal neuropathy, while changes in nerve conduction velocity (NCV) can also be observed.[6][7][8]
-
Histology: Morphological analysis provides direct evidence of nerve damage. A reduction in intraepidermal nerve fiber density (IENFD) is a sensitive marker of distal sensory nerve degeneration.[8] Examination of sciatic or sural nerves can reveal axonal degeneration and demyelination.[6][7][8]
Q4: What is the typical timeline for the development of neuropathy in rodent models?
A4: The onset and progression of neuropathy depend on the cumulative dose and administration schedule. In many protocols, signs of mechanical or thermal hypersensitivity can be observed within the first one to two weeks of treatment.[8] Electrophysiological and histological changes, such as reduced action potential amplitudes and axonal degeneration, are typically evident by the end of a multi-week treatment regimen.[6][7] Some protocols describe neuropathy symptoms persisting for weeks after the cessation of treatment.[13]
Quantitative Data Summary
Table 1: Common Vincristine Dosing Regimens for Inducing Peripheral Neuropathy in Rodents
| Species/Strain | Vincristine Dose | Route | Dosing Schedule | Outcome | Reference(s) |
| Mouse (C57BL/6J) | 1.5 mg/kg | i.p. | Twice weekly for 4 weeks | Pronounced mechanical/heat hyperalgesia, decreased CNAP amplitude, IENFD loss, axon degeneration. | [14] |
| Mouse (C57BL/6J) | 0.1 mg/kg | i.p. | Daily for 5 days (2 cycles with 2-day rest) | Mechanical allodynia. | [8] |
| Mouse (Swiss albino) | 0.1 mg/kg | i.p. | Daily for 10 consecutive days | Thermal sensitivity changes and motor coordination deficits. | [8] |
| Rat (Sprague-Dawley) | 150 µg/kg | i.v. | Five injections every other day | Significant sensory neuropathy without severe motor deficits. | [8] |
| Rat (Adolescent Zucker) | 100 µg/kg | i.p. | Daily for 15 consecutive days (P35-P49) | Mechanical and cold hypersensitivity, impaired grip strength. | [8][13] |
| Rat (Wistar) | 0.2 mg/kg | i.p. | Once weekly for 5 weeks | Decreased SNAP and CMAP amplitude, axonal degeneration. | [6][7] |
i.p. = intraperitoneal; i.v. = intravenous; CNAP = compound nerve action potential; IENFD = intraepidermal nerve fiber density; SNAP = sensory nerve action potential; CMAP = compound muscle action potential; P = postnatal day.
Troubleshooting Guide
Issue 1: High variability in neuropathy severity between animals in the same group.
-
Possible Cause: Inconsistent drug administration. Intraperitoneal (i.p.) injections can have variable absorption.
-
Troubleshooting Tip: Ensure all personnel are thoroughly trained in standardized i.p. or intravenous (i.v.) injection techniques. Verify accurate dose calculations based on the most recent body weights. Using i.v. administration may reduce absorption variability.[8][9]
Issue 2: Animals are experiencing excessive weight loss or severe distress.
-
Possible Cause 1: Vincristine dosage is too high, causing systemic toxicity.
-
Troubleshooting Tip: Reduce the vincristine dose or the frequency of administration.[8] It is crucial to conduct a pilot or dose-response study to determine the maximum tolerated dose (MTD) that balances neuropathy induction with animal welfare.[8][14]
-
Possible Cause 2: Dehydration and malnutrition due to neuropathy-induced discomfort.
-
Troubleshooting Tip: Provide supportive care.[8][9] This includes placing softened, palatable food on the cage floor and ensuring easy access to water. Monitor body weight, food, and water intake daily. Subcutaneous fluids may be necessary for dehydration.[8][9]
Issue 3: Lack of a significant or reproducible neuropathic phenotype.
-
Possible Cause 1: Insufficient cumulative dose or duration of treatment.
-
Troubleshooting Tip: Increase the cumulative dose by either increasing the individual dose (within tolerated limits) or extending the administration period.[8]
-
Possible Cause 2: Timing of assessment is not optimal.
-
Troubleshooting Tip: Ensure that behavioral, electrophysiological, and histological assessments are performed at appropriate time points when the neuropathy is expected to have developed.[8] This may require time-course studies to identify the peak of the phenotype.
-
Possible Cause 3: Animal strain, sex, or age may influence susceptibility.
-
Troubleshooting Tip: The genetic background, sex, and age of the animals can impact the development of neuropathy.[10][15] Review the literature to select the most appropriate model for your research question and maintain consistency across all experimental groups.
Issue 4: High variability in nerve conduction velocity (NCV) readings.
-
Possible Cause 1: Inconsistent animal temperature.
-
Troubleshooting Tip: Core and limb temperature must be strictly controlled and maintained (e.g., 37°C), as temperature significantly affects NCV. Use a warming lamp and temperature probes during the procedure.[16][17]
-
Possible Cause 2: Improper electrode placement or inconsistent stimulation.
-
Troubleshooting Tip: Ensure precise and consistent placement of stimulating and recording electrodes for each animal.[16] Use a fixed distance between electrodes for all measurements. Apply supramaximal stimulation to ensure all nerve fibers are activated.
-
Possible Cause 3: Anesthesia effects.
-
Troubleshooting Tip: Different anesthetics can differentially affect nerve impulses.[16] Use a consistent anesthetic regimen for all animals. Inhalant anesthetics like isoflurane (B1672236) may have less effect on NCV compared to some injectable agents.[16]
Visualizations and Workflows
Signaling and Pathophysiology
Caption: Core mechanism of Vinca alkaloid-induced neurotoxicity.
Experimental Workflow
Caption: General experimental workflow for a VIPN study.
Troubleshooting Logic
Caption: Decision tree for troubleshooting a lack of phenotype.
Experimental Protocols
Protocol 1: Induction of Neuropathy in Adolescent Rats
This protocol is adapted from a model using daily injections to induce neuropathy during a critical developmental period.[8][13]
-
Animals: Use adolescent male Sprague-Dawley or Zucker Lean rats, beginning the protocol at postnatal day 35 (P35).[8][13]
-
Vincristine Preparation: Dissolve vincristine sulfate (B86663) in sterile 0.9% saline to a final concentration of 100 µg/mL. Prepare fresh solution regularly and protect from light.
-
Administration: Administer vincristine via intraperitoneal (i.p.) injection at a dose of 100 µg/kg once daily for 15 consecutive days (from P35 to P49).[8][13]
-
Control Group: Administer an equivalent volume of sterile 0.9% saline i.p. daily to a control cohort.
-
Monitoring: Monitor animal body weight and general health daily. Vincristine treatment may slow weight gain compared to controls.[9][13]
-
Assessment:
-
Measure baseline mechanical withdrawal thresholds using von Frey filaments before the first injection.
-
Perform follow-up von Frey testing at regular intervals (e.g., every 3-4 days) and after the final injection to assess the development of mechanical allodynia.[8]
-
Assess grip strength and cold allodynia (acetone test) at the same intervals to monitor motor and sensory deficits.[8][13]
-
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
This is a standard method to measure mechanical withdrawal thresholds.[8]
-
Acclimatization: Place animals in individual clear plastic chambers on an elevated mesh floor and allow them to acclimate for at least 30-60 minutes before testing.
-
Filament Application: Use a set of calibrated von Frey filaments (e.g., Stoelting). Apply the filament from underneath the mesh floor to the plantar surface of the hind paw.
-
Stimulation: Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw upon filament application.
-
Threshold Determination (Up-Down Method):
-
Start with a mid-range filament (e.g., 2.0 g).
-
If there is a response, use the next smaller filament. If there is no response, use the next larger filament.
-
The 50% withdrawal threshold is calculated using the pattern of responses as described by Dixon's up-down method.
-
Protocol 3: Sciatic Nerve Histopathology for Axonal Degeneration
This protocol outlines the basic steps for assessing nerve morphology.[6][7]
-
Tissue Collection: At the experimental endpoint, euthanize the animal under deep anesthesia and perfuse transcardially with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissection: Carefully dissect the sciatic nerves, taking consistent segments from both the proximal and distal regions.
-
Post-fixation: Post-fix the nerve segments in a glutaraldehyde/formaldehyde fixative for electron microscopy or continue fixation in 4% PFA for light microscopy.
-
Processing:
-
For light microscopy (myelination analysis): Process the tissue for paraffin (B1166041) or resin (e.g., Epon) embedding.
-
Post-fix in osmium tetroxide, dehydrate through a graded series of ethanol, and embed.
-
-
Sectioning: Cut semi-thin (0.5-1.0 µm) cross-sections of the nerve using an ultramicrotome.
-
Staining: Stain the sections with 1% toluidine blue.
-
Analysis:
-
Examine the sections under a light microscope.
-
Quantify parameters such as the number of myelinated fibers, fiber density, and g-ratio (axon diameter to total fiber diameter).
-
Look for signs of axonal degeneration (e.g., shrunken axons, myelin ovoids) and demyelination (e.g., thinly myelinated fibers, myelin vacuolization).[18]
-
References
- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Long-Term Effects, Pathophysiological Mechanisms, and Risk Factors of Chemotherapy-Induced Peripheral Neuropathies: A Comprehensive Literature Review [frontiersin.org]
- 5. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vincristine-induced neuropathy in rat: electrophysiological and histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Rodent models of chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. An adolescent rat model of vincristine-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prevention of vincristine-induced peripheral neuropathy by genetic deletion of SARM1 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effects of anesthesia on measures of nerve conduction velocity in male C57Bl6/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nerve Conduction Velocity Tests [protocols.io]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cytotoxic Effects of Vinleurosine Sulfate and Vinblastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663) and vinblastine (B1199706) are both vinca (B1221190) alkaloids, a class of anti-mitotic and anti-microtubule agents derived from the Madagascar periwinkle plant, Catharanthus roseus.[1] These compounds are widely utilized in chemotherapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide provides an objective comparison of the cytotoxic effects of vinleurosine sulfate and vinblastine, supported by experimental data and detailed methodologies to inform preclinical research and drug development.
Mechanism of Action: A Shared Path of Microtubule Disruption
Both this compound and vinblastine exert their cytotoxic effects primarily by interacting with tubulin, the fundamental protein component of microtubules.[2] By binding to tubulin, these vinca alkaloids inhibit the polymerization of microtubules, which are essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.[2][3] This disruption of microtubule dynamics leads to a cascade of events culminating in cell death.
The primary mechanism involves:
-
Inhibition of Microtubule Polymerization: Both drugs bind to the vinca domain on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[2]
-
Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the M phase of the cell cycle.[2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2] This is often mediated by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4]
While both compounds share this core mechanism, subtle differences in their chemical structures can lead to variations in their potency and cytotoxic profiles.
Quantitative Comparison of Cytotoxicity
Table 1: Cytotoxicity of Vinblastine (IC50 Values)
| Cell Line | Cancer Type | IC50 Concentration | Reference |
| MCF-7 | Breast Carcinoma | 0.68 nM | [5] |
| 1/C2 | Mammary Carcinoma (Rodent) | 7.69 nM | [5] |
| HeLa | Cervical Cancer | Varies (time-dependent) | [6][7] |
| A2780 | Ovarian Cancer | 3.92–5.39 nM | |
| PC-3 | Prostate Cancer | Not explicitly stated, but 50 µM used to induce apoptosis | [8] |
Note: IC50 values can vary significantly depending on the experimental conditions, including the specific cell line, drug exposure time, and the cytotoxicity assay used.[9]
A study comparing the genotoxic effects of several vinca alkaloids, including vinblastine, found that vinblastine induced a higher magnitude of oxidative DNA damage compared to vincristine (B1662923) and vinorelbine (B1196246) in cultured human lymphocytes.[10] This suggests potential differences in the downstream effects and overall cytotoxic profile of various vinca alkaloids.
Signaling Pathways in Vinca Alkaloid-Induced Apoptosis
The disruption of microtubule dynamics by vinca alkaloids triggers a complex signaling cascade that ultimately leads to apoptosis. A key player in this process is the c-Jun N-terminal kinase (JNK) pathway.
Caption: General signaling pathway for vinca alkaloid-induced apoptosis.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Caption: Experimental workflow for the MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or vinblastine for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Detailed Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound or vinblastine for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and vinblastine are potent cytotoxic agents that share a common mechanism of action centered on the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. While quantitative data for a direct comparison of their cytotoxic potency is limited, the available information on vinblastine provides a strong benchmark for its efficacy. The experimental protocols provided herein offer robust methods for evaluating and comparing the cytotoxic effects of these and other anti-mitotic agents. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in the cytotoxic profiles of this compound and vinblastine, which could inform their differential therapeutic applications.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 3. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of genotoxicity of vincristine, vinblastine and vinorelbine in human cultured lymphocytes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Mechanistic Analysis of Vinleurosine Sulfate and Vincristine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two vinca (B1221190) alkaloids, Vinleurosine (B1683062) sulfate (B86663) and Vincristine (B1662923) sulfate. While both are derived from the Madagascar periwinkle (Catharanthus roseus) and exhibit antineoplastic properties, their primary modes of action at the cellular level appear to differ significantly based on available research. This document synthesizes experimental data, details relevant experimental protocols, and provides visual representations of the signaling pathways to aid in research and drug development.
Executive Summary
Vincristine sulfate is a well-characterized and widely used chemotherapeutic agent that primarily functions as a potent inhibitor of microtubule polymerization. By binding to β-tubulin, it disrupts the formation and function of the mitotic spindle, leading to an arrest of cells in the M-phase of the cell cycle and subsequent induction of apoptosis. In contrast, historical research on Vinleurosine sulfate suggests a different primary mechanism of action involving the inhibition of macromolecular synthesis, specifically targeting DNA, RNA, and protein synthesis.
Due to a scarcity of recent and direct comparative studies, a comprehensive quantitative comparison of their effects on microtubule dynamics, cell cycle progression, and apoptosis is challenging. This guide, therefore, presents the well-established mechanism of Vincristine and contrasts it with the available, albeit limited, information on Vinleurosine, highlighting the key distinctions in their cellular targets.
Mechanism of Action
Vincristine Sulfate: A Microtubule Destabilizing Agent
Vincristine's primary mechanism of action is the disruption of microtubule dynamics, which are crucial for various cellular functions, particularly mitosis.[1][2]
-
Binding to Tubulin: Vincristine binds with high affinity to the β-subunit of tubulin dimers. This binding occurs at a specific site, often referred to as the vinca domain, which is distinct from the binding sites of other microtubule-targeting agents like taxanes and colchicine.[3][4]
-
Inhibition of Microtubule Polymerization: By binding to tubulin, Vincristine inhibits the assembly of tubulin dimers into microtubules.[1] This leads to a decrease in the overall microtubule polymer mass within the cell.
-
Disruption of Mitotic Spindle: The inhibition of microtubule polymerization prevents the formation of a functional mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.
-
Metaphase Arrest: Consequently, cells treated with Vincristine are arrested in the metaphase of mitosis.[5][6]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7]
This compound: An Inhibitor of Macromolecular Synthesis
Information on the specific molecular mechanism of this compound is limited, with the most detailed studies dating back several decades. The available evidence suggests that its primary mode of action may be different from that of Vincristine.
-
Inhibition of Nucleic Acid and Protein Synthesis: A key study by Creasey (1969) indicated that Vinleurosine inhibits the incorporation of precursors into DNA, RNA, and protein in Sarcoma 180 cells.[8][9] This suggests that Vinleurosine's cytotoxic effects may stem from its ability to interfere with these fundamental cellular processes. The precise molecular targets within these pathways have not been fully elucidated in the available literature.
It is important to note that while this is the reported primary mechanism, as a vinca alkaloid, the possibility of some level of interaction with tubulin cannot be entirely ruled out without further modern investigation.
Quantitative Data Comparison
Direct and recent quantitative comparisons between this compound and Vincristine sulfate are scarce in the available scientific literature. The following tables summarize the available data, highlighting the more extensive characterization of Vincristine.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value | Exposure Time | Reference |
| Vincristine sulfate | MOLT-4 (human leukemia) | 3.3 nM | 48 h | [3] |
| L1210 (murine leukemia) | 4.4 nM | Continuous | [10] | |
| HL-60 (human leukemia) | 4.1 nM | Continuous | [10] | |
| HeLa (human cervical cancer) | 1.4 nM | Continuous | [10] | |
| This compound | Data not available | Data not available | Data not available |
Table 2: Comparative Effects on Tubulin Polymerization
| Compound | Parameter | Value | System | Reference |
| Vincristine sulfate | Ki (inhibition constant) | 0.085 µM | Bovine brain tubulin | [11] |
| Overall affinity for tubulin (K1K2) | Highest among Vincristine, Vinblastine, and Vinorelbine (B1196246) | Porcine brain tubulin | [3] | |
| This compound | Data not available | Data not available | Data not available |
Table 3: Comparative Effects on Cell Cycle and Apoptosis
| Compound | Effect | Observation | Cell Line | Reference |
| Vincristine sulfate | Cell Cycle Arrest | G2/M phase arrest | K562 cells | [12] |
| Mitotic Index | Significantly increased | Human lymphocytes | [6] | |
| Apoptosis Induction | Induces apoptosis | HeLa cells | ||
| This compound | Inhibition of DNA, RNA, and Protein Synthesis | Inhibition of precursor incorporation | Sarcoma 180 cells | [8][9] |
| Cell Division | Affects cell division | - | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action for Vincristine sulfate and this compound.
Experimental Workflows
The following diagram illustrates a general workflow for comparing the cytotoxic and mechanistic effects of this compound and Vincristine sulfate.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in absorbance (turbidity).
Materials:
-
Purified tubulin (e.g., bovine brain tubulin, >97% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (this compound, Vincristine sulfate) dissolved in an appropriate solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.
-
Add various concentrations of the test compounds or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to obtain polymerization curves. The rate of polymerization and the maximal polymer mass can be calculated and compared between different conditions.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound, Vincristine sulfate)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow.
-
Treat cells with various concentrations of the test compounds or vehicle control for a specified time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound, Vincristine sulfate)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compounds as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Vincristine sulfate and this compound, despite both being classified as vinca alkaloids, appear to exhibit distinct primary mechanisms of action. Vincristine is a well-established microtubule-destabilizing agent that induces mitotic arrest and apoptosis. In contrast, the available, though dated, literature suggests that Vinleurosine's primary mode of cytotoxicity is through the inhibition of DNA, RNA, and protein synthesis.
A definitive and detailed comparative analysis is hampered by the lack of recent, direct experimental data for this compound. Further research is warranted to fully elucidate the molecular targets of Vinleurosine and to perform direct, quantitative comparisons with Vincristine using modern experimental techniques. Such studies would provide valuable insights for the potential development and application of Vinleurosine in cancer therapy. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.
References
- 1. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 2. What is Vincristine Sulfate used for? [synapse.patsnap.com]
- 3. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimitotic and tubulin-interacting properties of vinflunine, a novel fluorinated Vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical effects of the Vinca alkaloids. IV. Studies with vinleurosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical trial of this compound (NSC-90636): a new drug derived from Vinca rosea Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emodin Sensitizes Cervical Cancer Cells to Vinblastine by Inducing Apoptosis and Mitotic Death - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Vinca Alkaloids: A Comparative Efficacy Analysis
For decades, vinca (B1221190) alkaloids, a class of chemotherapeutic agents derived from the Madagascar periwinkle (Catharanthus roseus), have been a cornerstone in the treatment of various cancers. While vincristine (B1662923) and vinblastine (B1199706) are the most well-known, other derivatives like vinorelbine (B1196246) and the lesser-studied vinleurosine (B1683062) sulfate (B86663) have also been investigated for their anti-neoplastic properties. This guide provides a comparative overview of the efficacy of vinleurosine sulfate relative to other notable vinca alkaloids, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
Direct, comprehensive comparative efficacy data for this compound against other vinca alkaloids in recent literature is sparse. Historically, vinleurosine was identified as an isomer of vinblastine with similar anti-tumor activity, but it has been significantly less explored in clinical and preclinical research compared to its counterparts. This guide, therefore, presents a detailed comparison of the well-documented vinca alkaloids—vincristine, vinblastine, and vinorelbine—while highlighting the existing knowledge gaps regarding this compound. The primary mechanism of action for all vinca alkaloids involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.
Comparative Cytotoxicity of Vinca Alkaloids
| Cell Line | Drug | IC50 (nM) | Exposure Time |
| MCF7 (Breast Cancer) | Vincristine | 7.37 | Not Specified |
| VCR-resistant MCF7 | Vincristine | 10,574 | Not Specified |
Table 1: Comparative IC50 values of Vincristine in wild-type and resistant breast cancer cell lines. Data from a study on vincristine resistance in breast cancer cells[1].
Mechanism of Action: Disruption of Microtubule Dynamics
Vinca alkaloids exert their cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division. The disruption of microtubule function leads to cell cycle arrest in the M phase (mitosis) and ultimately triggers apoptosis (programmed cell death).
Figure 1. Simplified signaling pathway of Vinca alkaloid-induced apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Vinca alkaloids (this compound, Vincristine, Vinblastine, etc.)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the vinca alkaloids in culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation period, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Figure 2. Experimental workflow for the in vitro MTT cytotoxicity assay.
In Vivo Anti-Tumor Efficacy (Xenograft Model)
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anti-cancer agents.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, to enhance tumor take rate)
-
Vinca alkaloids formulated for in vivo administration
-
Calipers for tumor measurement
-
Sterile saline or appropriate vehicle for drug dilution
Protocol:
-
Cell Preparation: Culture the selected cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS or medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the vinca alkaloids (e.g., via intraperitoneal or intravenous injection) according to a predetermined dosing schedule and concentration. The control group should receive the vehicle only.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Figure 3. Experimental workflow for an in vivo xenograft anti-tumor study.
Conclusion and Future Directions
While vincristine, vinblastine, and vinorelbine have well-established roles in cancer chemotherapy, the therapeutic potential of this compound remains less defined due to a lack of recent, direct comparative studies. The available data for the more common vinca alkaloids demonstrate their potent anti-proliferative effects, which are mediated through the disruption of microtubule dynamics.
For drug development professionals, the existing data underscores the continued relevance of the vinca alkaloid scaffold in oncology. Future research should aim to conduct comprehensive head-to-head preclinical studies of this compound against other vinca alkaloids across a panel of cancer cell lines and in relevant in vivo models. Such studies would be invaluable in determining if this compound offers any therapeutic advantages, such as a different spectrum of activity, improved efficacy against resistant tumors, or a more favorable toxicity profile. Until such data becomes available, the clinical and preclinical utility of this compound in comparison to its better-characterized counterparts will remain an open question.
References
Validating the Anti-proliferative Effect of Vinleurosine Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of Vinleurosine (B1683062) sulfate (B86663) alongside two other well-established Vinca alkaloids, Vincristine and Vinblastine. The information presented is intended to offer an objective overview supported by experimental data to aid in drug development and research.
Quantitative Comparison of Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cell proliferation. The following table summarizes the IC50 values of Vinleurosine sulfate, Vincristine, and Vinblastine against HeLa (human cervical cancer) and L1210 (mouse leukemia) cell lines. This data provides a direct comparison of their cytotoxic efficacy.
| Compound | Cell Line | IC50 (nM) - 72h exposure | Reference |
| This compound | HeLa | 2.8 | [1][2] |
| L1210 | 4.2 | [3] | |
| Vincristine | HeLa | 1.4 | [4] |
| L1210 | 4.4 | [5] | |
| Vinblastine | HeLa | 2.6 | [4] |
| L1210 | 4.0 | [5] |
Mechanism of Action: Targeting Microtubule Dynamics
This compound, like other Vinca alkaloids, exerts its anti-proliferative effect by interfering with the dynamics of microtubules. These intracellular structures are crucial for various cellular processes, most notably for the formation of the mitotic spindle during cell division.
By binding to β-tubulin, a key component of microtubules, Vinca alkaloids inhibit the polymerization process. This disruption prevents the formation of functional microtubules, leading to the arrest of the cell cycle in the M phase (mitosis). The prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Caption: Mechanism of Action of Vinca Alkaloids.
Experimental Protocols
To validate the anti-proliferative effects of this compound and its counterparts, a series of in vitro assays are essential. The following are detailed protocols for the key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HeLa, L1210)
-
Complete culture medium
-
96-well plates
-
This compound, Vincristine, Vinblastine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: MTT Assay Workflow.
Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
Test compounds
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical trial of this compound (NSC-90636): a new drug derived from Vinca rosea Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Microtubule-Targeting Agents: A Comparative Guide to Vinleurosine and Paclitaxel Cross-Resistance
For Immediate Release to the Research Community
In the intricate landscape of cancer chemotherapy, the efficacy of microtubule-targeting agents is often hampered by the emergence of drug resistance. Understanding the nuances of cross-resistance between different classes of these agents is paramount for the development of effective sequential and combination therapies. This guide provides a comprehensive comparison of the cross-resistance profiles of two prominent microtubule inhibitors: Vinleurosine, a vinca (B1221190) alkaloid that destabilizes microtubules, and Paclitaxel (B517696), a taxane (B156437) that stabilizes them.
At a Glance: Mechanisms of Action and Resistance
Vinleurosine and Paclitaxel, despite both targeting tubulin, exert opposing effects on microtubule dynamics. Vinleurosine belongs to the vinca alkaloid family, which functions by inhibiting tubulin polymerization, leading to microtubule disassembly and mitotic arrest.[1][2][3][4] Conversely, Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, preventing their depolymerization.[5][6][7][8][9] This hyper-stabilization also results in mitotic arrest and induces apoptosis.
Resistance to both agents can arise through various mechanisms, with two being particularly significant for cross-resistance: the overexpression of drug efflux pumps and alterations in the β-tubulin protein itself.
Quantitative Analysis of Cross-Resistance and Collateral Sensitivity
Direct quantitative data on cross-resistance between Vinleurosine and Paclitaxel is limited in publicly available literature. However, studies on other vinca alkaloids, such as vinorelbine (B1196246) and vinblastine, provide critical insights that are likely applicable to Vinleurosine due to their shared mechanism of action.
| Cell Line | Resistant To | Resistance Mechanism | Cross-Resistance/Collateral Sensitivity to Vinca Alkaloid | Reference |
| BCap37-derived (Bads-200 & Bats-72) | Paclitaxel | P-glycoprotein (ABCB1) overexpression | Cross-resistant to Vinorelbine | [10] |
| KB-3-1 | Paclitaxel | β-tubulin mutation (Asp26Glu) | Collaterally sensitive (3-fold) to Vinblastine | |
| CHO (Chinese Hamster Ovary) | Paclitaxel | β-tubulin mutations (A185T, A248V, R306C) | Increased sensitivity to Vinblastine | [11] |
Key Observations:
-
P-glycoprotein-mediated cross-resistance: The overexpression of the P-glycoprotein (P-gp) efflux pump is a well-documented mechanism of multidrug resistance (MDR). As both Paclitaxel and Vinca alkaloids are substrates for P-gp, cancer cells overexpressing this transporter often exhibit cross-resistance to both drug classes.[10]
-
Tubulin mutations and collateral sensitivity: Alterations in the β-tubulin protein can confer resistance to Paclitaxel by modifying its binding site. Interestingly, some of these mutations can lead to less stable microtubules, thereby rendering the cells more susceptible to microtubule-destabilizing agents like vinblastine.[11] This phenomenon is known as collateral sensitivity and presents a promising therapeutic strategy.
Experimental Protocols
To aid researchers in investigating cross-resistance, we provide a generalized methodology for a cytotoxicity assay, a foundational experiment in this field.
Cytotoxicity Assay (e.g., MTT Assay)
This protocol is designed to determine the concentration of a drug that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (drug-sensitive parental line and drug-resistant subline)
-
Vinleurosine and Paclitaxel
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Vinleurosine or Paclitaxel. Include untreated control wells.
-
Incubation: Incubate the plates for a period that allows for cell division (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. The resistance index (RI) can be calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Visualizing the Mechanisms of Resistance and Interaction
The following diagrams illustrate the key signaling pathways and logical relationships in Vinleurosine and Paclitaxel resistance.
Caption: P-glycoprotein mediated cross-resistance to Vinleurosine and Paclitaxel.
Caption: Tubulin mutation leading to Paclitaxel resistance and Vinleurosine collateral sensitivity.
Caption: Experimental workflow for assessing cross-resistance using a cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human mutations that conferpaclitaxel resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to paclitaxel mediated by P-glycoprotein can be modulated by changes in the schedule of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinpocetine Overcomes Paclitaxel Resistance in a Triple‐Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rescue of paclitaxel sensitivity by repression of Prohibitin1 in drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microvesicles mediate transfer of P-glycoprotein to paclitaxel-sensitive A2780 human ovarian cancer cells, conferring paclitaxel-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A beta-tubulin leucine cluster involved in microtubule assembly and paclitaxel resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Paclitaxel-resistant cells have a mutation in the paclitaxel-binding region of beta-tubulin (Asp26Glu) and less stable microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectrophotometric Determination of Vinleurosine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectrophotometric method for the determination of Vinleurosine sulfate (B86663) with alternative analytical techniques. Due to the limited availability of direct validated spectrophotometric methods for Vinleurosine sulfate in publicly accessible literature, this guide leverages established and validated methods for the structurally analogous and well-documented vinca (B1221190) alkaloids, vincristine (B1662923) sulfate and vinblastine (B1199706) sulfate. The underlying principles and experimental parameters are highly transferable due to the shared chromophoric structures of these compounds.
Spectrophotometric Determination: An Accessible and Rapid Method
UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of vinca alkaloids, making it a valuable tool for routine analysis in various laboratory settings. The method is based on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration.
Proposed Experimental Protocol for this compound
This protocol is adapted from validated methods for vincristine and vinblastine sulfate.
1. Instrumentation: A double-beam UV-Vis spectrophotometer with 1.0 cm matched quartz cells.
2. Reagents and Materials:
- This compound reference standard
- Purified water (deionized or distilled)
- Methanol (B129727) (optional, for initial stock solution preparation)
3. Preparation of Standard Stock Solution:
- Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve the standard in a small amount of methanol (if necessary) and then dilute to the mark with purified water to obtain a stock solution of 100 µg/mL.
4. Preparation of Working Standard Solutions:
- From the stock solution, prepare a series of working standard solutions by appropriate dilution with purified water to achieve concentrations in the expected linear range (e.g., 5-50 µg/mL).
5. Determination of Wavelength of Maximum Absorbance (λmax):
- Scan a working standard solution (e.g., 20 µg/mL) over the UV range of 200-400 nm against a purified water blank.
- The λmax for vincristine sulfate is reported to be around 295-296 nm, and for vinblastine sulfate, it is 268 nm.[1][2] It is anticipated that the λmax for this compound will be in a similar range. The determined λmax should be used for subsequent measurements.
6. Construction of Calibration Curve:
- Measure the absorbance of each working standard solution at the determined λmax.
- Plot a graph of absorbance versus concentration.
- Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
7. Analysis of Sample Solution:
- Prepare the sample solution containing this compound in purified water, ensuring the concentration falls within the linear range of the calibration curve.
- Measure the absorbance of the sample solution at the λmax.
- Determine the concentration of this compound in the sample using the equation from the calibration curve.
Method Performance and Comparison
The following table summarizes the performance characteristics of the spectrophotometric method for vincristine sulfate, which can be considered indicative of the expected performance for this compound, and compares it with alternative analytical techniques.
| Parameter | UV-Vis Spectrophotometry (for Vincristine Sulfate) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 10–60 µg/mL[3][4] | 0.05-5.0 μg/mL | 1.0–250 ng/mL |
| Limit of Detection (LOD) | 0.465 µg/mL[3][4] | Typically in the higher ng/mL range | As low as 0.025 ng/mL in plasma[5] |
| Limit of Quantification (LOQ) | 1.410 µg/mL[3][4] | - | - |
| Accuracy (% Recovery) | 99.40 – 103.20%[3][4] | 92.61-96.58% (inter-day) | 90.7% (accuracy) |
| Precision (%RSD) | < 2%[3][4] | < 9% | < 9.31% (intra-day), < 13.66% (inter-day)[5] |
| Advantages | Simple, rapid, economical, reliable[3] | High resolution and separation capability | High sensitivity and selectivity |
| Disadvantages | Lower sensitivity, potential for interference from other UV-absorbing compounds | More complex instrumentation, higher cost, longer analysis time | High equipment cost, requires skilled operators |
Alternative Analytical Methods: A Brief Overview
For applications requiring higher sensitivity, selectivity, and the ability to analyze complex matrices, chromatographic methods are the preferred choice.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a powerful separation technique that is widely used for the analysis of vinca alkaloids. It offers superior resolution compared to spectrophotometry, allowing for the separation of the analyte from potential impurities.
Typical Experimental Protocol:
-
Chromatographic System: A reverse-phase HPLC system with a UV-Visible detector.
-
Column: C18 analytical column (e.g., 200 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.02 M sodium dihydrogen phosphate, pH 4.7) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 36:64, v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength around 276 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical applications due to its exceptional sensitivity and selectivity. It is capable of quantifying very low concentrations of drugs and their metabolites in complex biological matrices like plasma and urine.
Typical Experimental Protocol:
-
Chromatographic System: A UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: C18 column (e.g., Kinetex® 2.6 µm, C18 100 Å, 50 x 2.1 mm).
-
Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., 25 mM acetic acid and 0.3% formic acid) and an organic solvent (e.g., methanol).
-
Flow Rate: Typically 0.3 mL/min.
-
Detection: Multiple reaction monitoring (MRM) mode under positive electrospray ionization.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the spectrophotometric determination of this compound and provide a logical comparison of the analytical methods.
Caption: Experimental workflow for the spectrophotometric determination of this compound.
Caption: Logical comparison of analytical methods for this compound determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A validated spectrophotometric analysis for simultaneous estimation of vincristine sulfate and bovine serum albumin in pure preparations using Vierordt’s method [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Gene Expression Following Vinca Alkaloid Treatment: A Focus on Vinorelbine and Vincristine
A comparative guide for researchers, scientists, and drug development professionals.
Introduction
Vinca (B1221190) alkaloids are a class of anti-mitotic chemotherapy drugs derived from the Madagascar periwinkle plant, Catharanthus roseus. They exert their cytotoxic effects primarily by inhibiting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] While several vinca alkaloids are in clinical use, including Vinblastine, Vincristine, Vinorelbine, and Vindesine, comprehensive comparative data on their specific effects on gene expression is still emerging.
This guide provides a comparative analysis of the known effects of two prominent third-generation vinca alkaloids, Vinorelbine and Vincristine, on gene expression in cancer cell lines. Due to a lack of publicly available large-scale gene expression data specifically for Vinleurosine, this analysis focuses on its closely related analogues to provide a relevant framework for researchers. The findings from Vinorelbine and Vincristine studies offer valuable insights into the potential molecular mechanisms of other vinca alkaloids like Vinleurosine.
Quantitative Data on Gene Expression Changes
The following table summarizes the key genes and gene types reported to be differentially expressed following treatment with Vinorelbine or the development of resistance to Vincristine.
| Compound | Cell Line(s) | Key Differentially Expressed Genes/Gene Types | Direction of Change | Associated Pathway(s) | Reference |
| Vinorelbine | A549, Calu-6, H1792 (NSCLC) | EGFR, CCAT1, CCAT2, GAS5, MALAT1, NEAT1, NORAD, XIST, HOTAIR (lncRNAs) | Dysregulated | MAPK Signaling Pathway | [1][2] |
| Vincristine | MCF7-WT (Breast Cancer) | Microtubule-related genes, VEGFA, IL1B | Altered | MAPK Signaling Pathway | [3] |
| Vincristine | Acute Lymphoblastic Leukemia (ALL) Cells | 40 genes identified as differentially expressed in resistant vs. sensitive cells | Up and Down-regulated | Drug Resistance | [4] |
| Vincristine | LS174T, A549 (Carcinoma) | ABCC2, ABCC3 (Drug Transporters) | Up-regulated | Drug Efflux | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity after drug treatment.
-
Cell Seeding: Cancer cell lines (e.g., A549, Calu-6, H1792) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[1]
-
Drug Treatment: Cells are treated with varying concentrations of the vinca alkaloid (e.g., Vinorelbine at 1 nM to 250 nM) for a specified duration, typically 48 hours.[1]
-
MTT Addition: The treatment medium is discarded, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is then incubated for 2 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the resulting formazan crystals are solubilized with 100 µL of dimethyl sulfoxide (B87167) (DMSO).[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader to determine the percentage of viable cells compared to untreated controls.
Gene Expression Analysis (RNA Sequencing and qRT-PCR)
These protocols are used to identify and quantify changes in gene expression levels following drug treatment.
-
RNA Extraction: Total RNA is extracted from both untreated (control) and vinca alkaloid-treated cancer cells using standard RNA isolation kits.
-
RNA Sequencing (RNA-seq): For a global view of gene expression changes, purified RNA is used to construct cDNA libraries, which are then sequenced using next-generation sequencing platforms.[3] The resulting sequence reads are aligned to a reference genome to quantify the expression level of each gene.
-
Quantitative Real-Time PCR (qRT-PCR): To validate the findings from RNA-seq or to analyze the expression of specific target genes, qRT-PCR is performed.[1] cDNA is synthesized from the extracted RNA, and specific primers for the genes of interest are used to amplify the cDNA in the presence of a fluorescent dye. The cycle threshold (Ct) values are used to determine the relative expression levels of the target genes, often normalized to a housekeeping gene.
Visualizations
Experimental Workflow for Gene Expression Analysis
The following diagram illustrates a typical workflow for analyzing the effects of a vinca alkaloid on gene expression in cancer cell lines.
References
- 1. Identifying Genes Involved in alkaloid Biosynthesis in Vinca minor Through Transcriptomics and Gene Co-Expression Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking and pharmacogenomics of vinca alkaloids and their monomeric precursors, vindoline and catharanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vincristine transcriptional regulation of efflux drug transporters in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Vinleurosine and Related Vinca Alkaloid IC50 Values Across Diverse Cancer Cell Lines
For researchers, scientists, and professionals in drug development, understanding the potency of chemotherapeutic agents is paramount. This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values for the Vinca alkaloid Vinleurosine and its closely related analogs, Vinblastine and Vincristine (B1662923), across various cancer cell lines. Due to a scarcity of publicly available IC50 data specifically for Vinleurosine, this guide leverages data from Vinblastine and Vincristine to provide a valuable comparative context for researchers investigating the efficacy of this class of compounds.
The data presented herein is intended to serve as a foundational resource for experimental design and to facilitate the objective comparison of these microtubule-targeting agents.
Comparative IC50 Values of Vinca Alkaloids
The following table summarizes the IC50 values for Vincristine and Vinblastine in several human cancer cell lines. These values, which denote the concentration of the drug required to inhibit the growth of 50% of the cells, can vary based on the specific experimental conditions, such as the duration of drug exposure and the cell viability assay used.[1]
| Cell Line | Cancer Type | Drug | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | Vincristine | 7.371[2] |
| VCR/MCF7 (resistant) | Breast Adenocarcinoma | Vincristine | 10,574[2] |
| A549 | Non-Small Cell Lung Cancer | Vinorelbine | 27.40 |
| Calu-6 | Non-Small Cell Lung Cancer | Vinorelbine | 10.01[3] |
| H1792 | Non-Small Cell Lung Cancer | Vinorelbine | 5.639[3] |
| HeLa | Cervical Cancer | Vinblastine | Varies with conditions[4] |
| UKF-NB-3 | Neuroblastoma | Vincristine | Varies with sublines |
Note: IC50 values for Vinorelbine, another related Vinca alkaloid, are included to provide a broader context.
Experimental Protocols for IC50 Determination
Accurate and reproducible IC50 values are critical for evaluating the potency of cytotoxic compounds. The following is a generalized protocol for determining the IC50 of Vinca alkaloids in adherent cancer cell lines using common cell viability assays such as the MTT or CCK-8 assay.
Materials:
-
Cancer cell line of interest
-
Vinca alkaloid (e.g., Vinleurosine, Vinblastine, Vincristine)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in complete medium until it reaches the logarithmic growth phase.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (approximately 5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of the Vinca alkaloid in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations. It is advisable to conduct a preliminary experiment with a broad concentration range to estimate the approximate IC50 value.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay (MTT Example):
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve with the drug concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.
-
Visualizing the Methodologies
To further clarify the experimental and molecular processes, the following diagrams illustrate the workflow for IC50 determination and the signaling pathway affected by Vinca alkaloids.
Caption: Experimental workflow for determining IC50 values.
Caption: Signaling pathway of Vinleurosine.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinorelbine Alters lncRNA Expression in Association with EGFR Mutational Status and Potentiates Tumor Progression Depending on NSCLC Cell Lines’ Genetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
